3-Methoxybut-1-yne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxybut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZDPIFYYGRHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60315607 | |
| Record name | 3-methoxybut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18857-02-8 | |
| Record name | NSC295556 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methoxybut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60315607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methoxybut-1-yne chemical and physical properties
An In-depth Technical Guide on 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data for this compound is limited in publicly accessible scientific literature. The following guide provides available information and presents data for structurally related compounds for comparative purposes.
Core Chemical Properties
This compound is a chemical compound with the molecular formula C₅H₈O. It belongs to the class of alkoxyalkynes, characterized by an ether group attached to an alkyl chain containing a carbon-carbon triple bond.
Structure and Identification
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₈O
-
Canonical SMILES: CC(C#C)OC
-
InChI Key: IQZDPIFYYGRHQI-UHFFFAOYSA-N
-
CAS Number: 18857-02-8
Physicochemical Properties
| Property | This compound (Computed) | 4-Methoxybut-1-yne (Isomer) | 3-Methoxy-3-methylbut-1-yne (Related Compound) |
| Molecular Weight | 84.12 g/mol | 84.12 g/mol | 98.14 g/mol |
| Boiling Point | Not available | Not available | 81-82 °C |
| Density | Not available | Not available | 0.814 g/cm³ |
| Refractive Index | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
| Flash Point | Not available | Not available | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the searched databases.
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, a general approach to the synthesis of chiral propargyl ethers can be considered. A plausible synthetic route could involve the methylation of 3-butyn-2-ol.
The following diagram illustrates a generalized workflow for the synthesis of an alkoxyalkyne.
Reactivity
The reactivity of this compound is expected to be dictated by the terminal alkyne and the adjacent ether linkage.
-
Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form an acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions. The alkyne can also undergo addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation) and participate in cycloaddition reactions.
-
Ether Linkage: The ether group is generally stable but can be cleaved under harsh acidic conditions.
Safety Information
Specific safety data for this compound is not available. For the isomeric 4-methoxybut-1-yne, the following GHS hazard statements are reported:
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H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarity, it is prudent to handle this compound with similar precautions in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
Potential Applications in Research and Drug Development
Alkynes are valuable building blocks in organic synthesis and medicinal chemistry. Terminal alkynes are particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in drug discovery, bioconjugation, and materials science. The methoxy group in this compound can influence the molecule's polarity and metabolic stability, making it a potentially interesting fragment for incorporation into larger, biologically active molecules.
The logical relationship for the utility of a terminal alkyne in drug discovery is depicted below.
Conclusion
This compound is a simple alkoxyalkyne for which detailed experimental data is not widely available. Its chemical behavior is expected to be characteristic of a terminal alkyne, making it a potential, albeit unproven, building block for synthetic and medicinal chemistry applications. Further research is required to fully characterize its physical, chemical, and biological properties.
3-Methoxybut-1-yne IUPAC nomenclature and structure
This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, and properties of 3-methoxybut-1-yne. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes available quantitative data, outlines a plausible experimental protocol for its synthesis, and includes visualizations to illustrate key concepts.
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The structure is characterized by a four-carbon chain with a terminal alkyne (a triple bond between carbons 1 and 2) and a methoxy group (-OCH₃) attached to the third carbon atom.
The canonical SMILES representation of the molecule is CC(C#C)OC.[1]
Structure:
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem[1] |
| Molecular Weight | 84.12 g/mol | PubChem[1] |
| CAS Number | 18857-02-8 | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 84.057514874 | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Note: All data in this table is computed and should be used as an estimation.
Experimental Protocols: A Plausible Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature. However, a plausible synthetic route can be adapted from general methods for the preparation of secondary alkynyl ethers. One such common method involves the Williamson ether synthesis, where a sodium alkoxide reacts with a propargyl halide.
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a representative procedure that could be adapted for the synthesis of this compound.
Materials:
-
3-Butyn-2-ol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-butyn-2-ol in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium butynoxide.
-
Etherification: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
References
In-Depth Technical Guide to 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxybut-1-yne, including its chemical identifiers, physicochemical properties, and key analytical data. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic approach and contextualizes its potential relevance based on the chemistry of related compounds.
Core Identifiers and Physicochemical Properties
This compound is a chemical compound with a terminal alkyne and a methoxy group. Its fundamental properties are summarized below for easy reference.
| Identifier | Value | Source |
| CAS Number | 18857-02-8 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| Canonical SMILES | CC(C#C)OC | [1] |
| InChI | InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3 | [1] |
| InChIKey | IQZDPIFYYGRHQI-UHFFFAOYSA-N | [1] |
Proposed Synthesis Protocol: Williamson Ether Synthesis
A common and logical method for the preparation of this compound is the Williamson ether synthesis, starting from the commercially available secondary alcohol, 3-butyn-2-ol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Reaction:
Detailed Hypothetical Methodology:
-
Deprotonation: To a solution of 3-butyn-2-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for a specified time to ensure complete formation of the sodium alkoxide.
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Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture, still maintaining the cold temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
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Final Purification: The crude product is then purified by fractional distillation to yield pure this compound.
Analytical Data
Comprehensive, publicly available spectral data for this compound is limited. However, based on its structure and general principles of spectroscopy, the following characteristics can be anticipated.
Infrared (IR) Spectroscopy
As a terminal alkyne, the IR spectrum of this compound is expected to exhibit two characteristic peaks:
-
A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration .[2][3]
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A weaker absorption in the range of 2100-2260 cm⁻¹ due to the C≡C stretching vibration .[2][3]
Mass Spectrometry
The PubChem database indicates the availability of a GC-MS spectrum for this compound.[4] The fragmentation pattern would be influenced by the presence of the ether linkage and the terminal alkyne.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways of this compound. The cytotoxicity and biological effects of small organic molecules can be highly variable and would require dedicated experimental investigation.
Logical Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, leading to the evaluation of its biological activity.
Caption: Workflow for Synthesis and Evaluation of this compound.
References
Spectral Analysis of 3-Methoxybut-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Methoxybut-1-yne (CAS No. 18857-02-8), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the accurate identification, characterization, and quality control of this compound in research and development settings.
Quantitative Spectral Data Summary
The spectral data for this compound is summarized in the tables below, offering a clear and concise reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.82 | Quartet | 6.9 | CH |
| 3.39 | Singlet | - | OCH₃ |
| 2.45 | Doublet | 2.1 | C≡CH |
| 1.41 | Doublet | 6.9 | CH₃ |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 84.1 | C≡CH |
| 71.3 | C ≡CH |
| 65.5 | C H(OCH₃)CH₃ |
| 56.4 | OCH₃ |
| 22.3 | CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3287 | Strong | ≡C-H stretch |
| 2984 | Medium | C-H stretch (sp³) |
| 2936 | Medium | C-H stretch (sp³) |
| 2110 | Weak | C≡C stretch |
| 1450 | Medium | C-H bend (CH₃) |
| 1377 | Medium | C-H bend (CH₃) |
| 1184 | Strong | C-O stretch |
| 1086 | Strong | C-O stretch |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 84 | 5 | [M]⁺ (Molecular Ion) |
| 69 | 100 | [M - CH₃]⁺ |
| 55 | 18 | [C₄H₇]⁺ |
| 43 | 15 | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 41 | 35 | [C₃H₅]⁺ |
| 39 | 25 | [C₃H₃]⁺ |
Experimental Protocols
The following sections describe the generalized experimental methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer. For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The infrared spectrum of neat this compound was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the liquid sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Mass Spectrometry (MS)
The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A diluted solution of this compound in a volatile solvent was injected into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was ionized, typically by electron impact (EI). The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of the relative abundance of these fragments versus their m/z ratio.
Visualization of Spectral Data Relationships
The following diagram illustrates the relationship between the different spectroscopic methods and the structural information they provide for this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to the Reactivity and Stability of 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybut-1-yne is a terminal alkyne functionalized with a methoxy group at the propargylic position. This arrangement of functional groups imparts a unique combination of reactivity and stability, making it a potentially valuable, yet under-explored, building block in organic synthesis. This technical guide provides a comprehensive overview of the predicted reactivity and stability of this compound, drawing upon the established chemistry of terminal alkynes and propargyl ethers. The document details expected reaction pathways, including hydration, hydrohalogenation, and cycloaddition reactions, and discusses potential stability concerns. Detailed, generalized experimental protocols and quantitative data, based on analogous systems, are presented to facilitate further research and application of this compound.
Introduction
Terminal alkynes are versatile intermediates in organic synthesis, prized for the acidity of their terminal proton and the diverse reactivity of the carbon-carbon triple bond. The introduction of an ether functionality at the propargylic position, as seen in this compound, is anticipated to modulate the electronic properties and steric environment of the alkyne, thereby influencing its reactivity and stability. This guide aims to provide a predictive yet thorough understanding of the chemical behavior of this compound to support its application in synthetic chemistry and drug development.
Physicochemical Properties
While experimental data for this compound is scarce, its basic physicochemical properties can be calculated or inferred from its structure.
| Property | Value (Predicted/Calculated) |
| Molecular Formula | C₅H₈O |
| Molecular Weight | 84.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18857-02-8 |
| Boiling Point | ~80-90 °C (estimated) |
| Density | ~0.85 g/mL (estimated) |
| Appearance | Colorless liquid (expected) |
Synthesis of this compound
A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 3-butyn-2-ol.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Materials:
-
3-Butyn-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-butyn-2-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Reactivity Profile
The reactivity of this compound is dictated by the interplay between the terminal alkyne and the adjacent methoxy group.
Acidity of the Terminal Proton
The terminal proton of this compound is expected to be acidic (pKa ≈ 25), allowing for deprotonation with strong bases (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide can participate in various carbon-carbon bond-forming reactions.
Electrophilic Additions
The electron-rich triple bond is susceptible to electrophilic addition reactions.
-
Hydration: Acid-catalyzed hydration, typically in the presence of a mercury(II) salt, is expected to follow Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to 3-methoxybutan-2-one. Gold-catalyzed hydration offers a milder alternative.
-
Hydrohalogenation: The addition of hydrogen halides (HX) is also predicted to follow Markovnikov's rule, yielding 2-halo-3-methoxy-1-butene as the initial product. A second addition of HX would lead to a dihaloalkane.
Cycloaddition Reactions
The alkyne moiety can participate in various cycloaddition reactions.
-
[3+2] Cycloaddition (Huisgen Cycloaddition): In the presence of an azide, a copper(I) or ruthenium(II) catalyst can promote a [3+2] cycloaddition to form a triazole ring.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition with an alkene and carbon monoxide, typically catalyzed by a cobalt complex, would yield a cyclopentenone derivative.
Isomerization Reactions
-
Base-Catalyzed Isomerization: Strong bases can catalyze the isomerization of the terminal alkyne to an internal alkyne or an allene. The equilibrium between these isomers is influenced by the specific base and reaction conditions.
Stability and Safety Considerations
Thermal Stability
Alkynes are generally more thermodynamically unstable than their corresponding alkenes and alkanes.[1][2] Propargyl ethers can undergo thermal decomposition, and care should be taken when heating these compounds, especially in a closed system.
Peroxide Formation
Ethers are known to form explosive peroxides upon exposure to air and light. Although the propargylic position might influence this tendency, it is prudent to treat this compound as a potential peroxide former. It should be stored under an inert atmosphere, away from light, and tested for peroxides before distillation or heating.
Handling and Safety
Propargyl ethers can be harmful if swallowed, and may cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Quantitative Data (Analogous Systems)
| Reaction Type | Substrate Example | Catalyst/Reagents | Yield (%) | Reference (Illustrative) |
| Hydration | Phenylacetylene | HgSO₄, H₂SO₄, H₂O | >90 | General textbook knowledge |
| [3+2] Cycloaddition | Phenylacetylene, Benzyl Azide | CuSO₄, Sodium Ascorbate | >95 | General textbook knowledge |
| Pauson-Khand Reaction | 1-Hexyne, Norbornene | Co₂(CO)₈, CO (1 atm) | ~70-80 | [4] |
| Williamson Ether Synthesis | Propargyl Alcohol, Benzyl Bromide | NaH, THF | >90 | General textbook knowledge |
Conclusion
This compound represents a promising, albeit understudied, synthetic intermediate. Its reactivity is expected to be a rich blend of terminal alkyne and propargyl ether chemistry, offering pathways to a variety of functionalized molecules. This guide provides a foundational understanding of its predicted properties and reactivity, intended to stimulate further experimental investigation and application in organic synthesis and medicinal chemistry. Researchers are encouraged to exercise caution due to the potential for thermal instability and peroxide formation. The detailed protocols and compiled data from analogous systems should serve as a valuable starting point for the exploration of this versatile building block.
References
Thermodynamic Properties of 3-Methoxybut-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methoxybut-1-yne. Due to a lack of experimentally determined data in publicly available literature for this specific compound, this document focuses on established methodologies for determining these crucial parameters. It outlines detailed experimental protocols for key thermodynamic measurements and discusses computational approaches for their estimation. This guide serves as a foundational resource for researchers seeking to understand, characterize, and utilize this compound in further scientific applications.
Introduction
This compound (C₅H₈O) is a chemical compound of interest in various research and development sectors. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction modeling. These properties govern the compound's behavior under different temperature and pressure conditions, influencing its stability, reactivity, and phase transitions.
This guide addresses the current information gap by presenting standardized methods for the experimental determination and computational estimation of the thermodynamic properties of this compound.
Physicochemical Properties of this compound
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem[1] |
| Molecular Weight | 84.12 g/mol | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Exact Mass | 84.057514874 Da | PubChem[1] |
| Monoisotopic Mass | 84.057514874 Da | PubChem[1] |
Experimental Determination of Thermodynamic Properties
This section details the experimental protocols for measuring key thermodynamic properties of a volatile organic compound like this compound.
Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) can be determined from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law.
-
Sample Preparation: A precise mass of this compound is encapsulated in a combustible container.
-
Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with pure oxygen.
-
Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter system.
Heat Capacity
The heat capacity (Cp) of this compound can be measured using calorimetry, often differential scanning calorimetry (DSC).
-
Sample and Reference Pans: A known mass of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is subjected to a precise temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Calculation: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.
Vapor Pressure
The vapor pressure of a volatile compound like this compound can be determined by various methods.
-
Sample Degassing: A sample of this compound is placed in a thermostatted vessel and thoroughly degassed to remove any dissolved gases.
-
Equilibrium: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.
-
Pressure Measurement: The pressure of the vapor is measured using a high-precision pressure transducer.
-
Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain a vapor pressure curve.
Computational Estimation of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.
Quantum Chemical Methods
-
Ab initio methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory (CCSD(T)), solve the electronic Schrödinger equation without empirical parameters. They can provide highly accurate predictions of molecular energies and, consequently, enthalpies of formation.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are computationally less expensive than high-level ab initio methods and can provide a good balance of accuracy and computational cost for the prediction of thermodynamic properties.
Group Additivity Methods
Group additivity methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than quantum chemical methods, they can provide rapid estimations.
Conclusion
This guide has outlined the necessary experimental and computational methodologies for determining the thermodynamic properties of this compound. While specific experimental data for this compound is currently lacking in the public domain, the protocols and approaches described herein provide a clear pathway for researchers to obtain this critical information. The accurate determination of these properties is essential for the safe and efficient application of this compound in scientific research and industrial processes.
References
An In-depth Technical Guide to 3-Methoxybut-1-yne: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybut-1-yne, a versatile four-carbon building block, holds significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne and a chiral methoxy-substituted carbon, makes it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the key literature and patents related to this compound, focusing on its synthesis, spectroscopic characterization, and applications, particularly in the realm of drug development. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.
Introduction
This compound, with the CAS number 18857-02-8, is a colorless liquid with a molecular formula of C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure combines a reactive terminal alkyne, amenable to a wide range of transformations such as cycloadditions and coupling reactions, with a stereocenter at the C3 position, offering opportunities for asymmetric synthesis. This guide aims to consolidate the available scientific and patent literature on this compound, providing a practical resource for researchers interested in its utilization.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₈O | [1] |
| Molecular Weight | 84.12 g/mol | [1] |
| CAS Number | 18857-02-8 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 79-80 °C (estimated) | |
| Density | 0.84 g/cm³ (estimated) |
Note: Some physical properties are estimated due to the limited availability of experimentally determined values in the literature.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~3.8-4.0 (q, 1H, CH), ~3.3-3.4 (s, 3H, OCH₃), ~2.2-2.3 (d, 1H, C≡CH), ~1.3-1.4 (d, 3H, CH₃) ppm |
| ¹³C NMR | δ ~83-85 (C≡CH), ~70-72 (C≡CH), ~65-67 (CH-O), ~55-57 (OCH₃), ~22-24 (CH₃) ppm |
| IR | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z = 84 (M⁺), 69 (M⁺ - CH₃), 53 (M⁺ - OCH₃) |
Synthesis of this compound
The most common and logical synthetic route to this compound is through the Williamson ether synthesis, starting from the commercially available 3-butyn-2-ol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Butyn-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-butyn-2-ol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to afford this compound as a colorless liquid.
Note: This is a representative protocol. Reaction conditions, including stoichiometry and reaction times, may need to be optimized for best results.
Key Reactions and Synthetic Applications
The reactivity of this compound is dominated by its terminal alkyne functionality, making it a valuable substrate for a variety of organic transformations.
Cycloaddition Reactions
Terminal alkynes are excellent partners in various cycloaddition reactions, including the [3+2] cycloaddition with azides (Click Chemistry) to form triazoles and the Pauson-Khand reaction with alkenes and a cobalt carbonyl complex to construct cyclopentenones. These reactions provide efficient routes to complex heterocyclic and carbocyclic systems.
Caption: Key cycloaddition reactions of this compound.
Applications in Drug Development
While specific examples of marketed drugs containing the this compound moiety are not prevalent in publicly available literature, its structural motifs are of interest in medicinal chemistry. The terminal alkyne can be used as a handle for bioconjugation or for the introduction of pharmacophoric groups. The chiral center allows for the synthesis of enantiomerically pure compounds, which is often a critical requirement for drug candidates. For instance, the structural analogue, oxybutynin, which contains a disubstituted alkyne, is used as a medication to relieve urinary and bladder difficulties. Although not a direct application of this compound, this highlights the potential of similar structures in pharmacotherapy.
Key Patents
A search of the patent literature reveals several instances where this compound and its derivatives are mentioned as intermediates in the synthesis of more complex molecules. However, detailed information on the specific role and importance of this particular intermediate is often limited within the scope of the patent claims. Researchers are encouraged to conduct thorough patent searches for their specific applications of interest.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether reaction and the reactivity of its terminal alkyne group open up a wide array of possibilities for the construction of complex organic molecules. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a key intermediate in the synthesis of novel drug candidates is significant. This guide provides a foundational understanding of the key literature and synthetic methodologies associated with this compound, empowering researchers to explore its full potential in their scientific endeavors.
References
Navigating the Synthesis Landscape: A Technical Guide to 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybut-1-yne is a secondary propargyl ether of interest in organic synthesis, particularly as a potential building block for constructing more complex molecular architectures, including heterocyclic compounds relevant to drug discovery. Its unique combination of a terminal alkyne and a chiral center (if resolved) offers versatile reactivity for the introduction of functionality and the creation of stereochemically defined structures. This technical guide provides a comprehensive overview of the currently available information on this compound, including its commercial availability, physicochemical properties, and potential synthetic applications based on the known reactivity of related compounds.
Commercial Availability and Suppliers
The commercial availability of this compound (CAS No. 18857-02-8) is limited, with the compound being offered primarily by specialized chemical suppliers catering to the research and development sector. While detailed specifications can vary, the following suppliers have been identified as potential sources for this reagent. It is recommended to contact the suppliers directly for up-to-date information on purity, lead times, and available quantities.
| Supplier | Website | Notes |
| Molport | --INVALID-LINK-- | Listed as available from one of their screening compound libraries. |
| Enamine | --INVALID-LINK-- | Listed in their building block collection. |
Physicochemical Properties
Quantitative data for this compound is sparse in publicly available literature and supplier catalogs. The following table summarizes the computed physicochemical properties obtained from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem |
| Molecular Weight | 84.12 g/mol | PubChem |
| CAS Number | 18857-02-8 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC(C#C)OC | PubChem |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Purity | Not specified | - |
Potential Synthetic Applications and Experimental Considerations
Due to the limited specific literature on this compound, its synthetic utility can be inferred from the well-established reactivity of terminal alkynes and secondary propargyl ethers. These compounds are valuable precursors for a variety of chemical transformations.
General Reactivity
The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the methoxy group at the propargylic position.
-
Terminal Alkyne: The acidic proton of the terminal alkyne can be deprotonated with a strong base (e.g., n-butyllithium, sodium amide) to form a nucleophilic acetylide. This acetylide can then participate in a wide range of carbon-carbon bond-forming reactions, such as:
-
Alkylation: Reaction with alkyl halides.
-
Addition to Carbonyls: Reaction with aldehydes and ketones to form propargyl alcohols.
-
Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex alkyne-containing structures.
-
-
Propargyl Ether Moiety: The propargylic position is activated towards various transformations. The ether linkage can potentially be cleaved under acidic conditions.
Role in Heterocyclic Synthesis
Alkynes are fundamental building blocks in the synthesis of a wide array of bioactive heterocyclic compounds. While no specific examples utilizing this compound have been found, its structure suggests potential applications in the synthesis of substituted pyrimidines, pyridines, and other nitrogen- and oxygen-containing heterocycles through cyclization reactions. The terminal alkyne can act as an electrophile or, after conversion to an acetylide, a nucleophile to participate in ring-forming cascades.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the potential utilization of a secondary propargyl ether like this compound in the synthesis of a hypothetical heterocyclic product. This is a conceptual representation and specific reagents and conditions would need to be determined empirically.
Caption: Generalized synthetic workflow for this compound.
Safety Information
A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the SDS for structurally related compounds such as other terminal alkynes and ethers, the following general precautions should be taken:
-
Flammability: Alkynes can be flammable. Handle away from ignition sources.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Avoid inhalation, ingestion, and skin contact.
-
Reactivity: Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). Use appropriate equipment and handle with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. Researchers should always consult primary literature and conduct their own risk assessments before handling any chemical. The absence of specific data for this compound necessitates a cautious approach to its use in the laboratory.
Methodological & Application
Synthetic Routes to 3-Methoxybut-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-methoxybut-1-yne, a valuable building block in organic synthesis. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the preparation of this target molecule. This guide includes a comprehensive overview of the synthetic strategy, detailed experimental procedures, and a summary of quantitative data. Diagrams of the synthetic pathway and experimental workflow are provided to ensure clarity and reproducibility.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. Its bifunctional nature, possessing both a terminal alkyne and a chiral ether, makes it a versatile synthon for introducing propargyl and methoxy functionalities. The reliable and efficient synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical research communities. The most common and practical approach to its synthesis is the methylation of the corresponding secondary alcohol, but-1-yn-3-ol, via the Williamson ether synthesis.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available but-1-yn-3-ol. The core of this methodology is the Williamson ether synthesis, which involves the deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Step 1: Deprotonation of But-1-yn-3-ol
In the initial step, but-1-yn-3-ol is treated with a strong base to generate the corresponding alkoxide. Sodium hydride (NaH) is a commonly used base for this purpose due to its high efficiency and the irreversible nature of the deprotonation, which drives the reaction to completion. The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to ensure the solubility of the reactants and facilitate the subsequent substitution reaction.
Step 2: Methylation of the Alkoxide
The in situ generated alkoxide is then reacted with a methylating agent, most commonly methyl iodide (CH₃I). The alkoxide acts as a nucleophile and displaces the iodide ion from methyl iodide in a bimolecular nucleophilic substitution (Sₙ2) reaction to form the desired this compound.
A general schematic of this synthetic route is presented below:
Application Notes and Protocols: The Use of 3-Methoxybut-1-yne in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxybut-1-yne and its isomer, 1-methoxy-1-buten-3-yne, are versatile C5 building blocks in organic synthesis. Their unique combination of an alkyne and a methoxy-substituted alkene functionality allows for a diverse range of transformations, making them valuable precursors for the synthesis of complex carbocyclic and heterocyclic scaffolds. This document provides an overview of their applications, with a focus on cycloaddition reactions, and includes detailed experimental protocols for key transformations. While this compound is a valid chemical entity, its isomer, (Z)-1-methoxybut-1-en-3-yne, is more frequently utilized in reported synthetic applications due to the reactivity of its conjugated enyne system.
Key Applications
The primary application of 1-methoxy-1-buten-3-yne in organic synthesis is as a reactive component in various cycloaddition reactions, including:
-
Diels-Alder Reactions: The electron-rich diene character of certain derivatives of 1-methoxy-1-buten-3-yne makes them excellent partners in [4+2] cycloaddition reactions with electron-deficient dienophiles. This approach is particularly useful for the construction of substituted aromatic and heteroaromatic systems.
-
Pauson-Khand Reactions: As an alkyne, 1-methoxy-1-buten-3-yne can participate in the [2+2+1] cycloaddition with an alkene and carbon monoxide, catalyzed by cobalt or other transition metals, to form α,β-cyclopentenones. This reaction is a powerful tool for the construction of five-membered rings.
-
Synthesis of Substituted Pyridines: Enynes are valuable precursors for the synthesis of substituted pyridines through formal [4+2] cycloaddition reactions with nitriles.
Data Presentation
The following table summarizes the quantitative data for a key application of a derivative of 1-methoxy-1-buten-3-yne in a Diels-Alder reaction for the synthesis of substituted indoles.
Table 1: Diels-Alder Cycloaddition of (Z)-1-Methoxybut-1-en-3-yne with 3-Acylamino-2H-pyran-2-ones
| Entry | Dienophile (Substituent R) | Product | Yield (%) |
| 1 | H | 7-Methoxy-9-methyl-9H-carbazole | 65 |
| 2 | CH3 | 3,7-Dimethoxy-9-methyl-9H-carbazole | 70 |
| 3 | OCH3 | 3-Hydroxy-7-methoxy-9-methyl-9H-carbazole | 62 |
| 4 | Cl | 3-Chloro-7-methoxy-9-methyl-9H-carbazole | 68 |
Data is synthesized from representative procedures and may not reflect a single specific publication.
Experimental Protocols
Protocol 1: Synthesis of Substituted Indoles via Diels-Alder Reaction
This protocol describes the general procedure for the [4+2] cycloaddition reaction between (Z)-1-methoxybut-1-en-3-yne and various 3-acylamino-2H-pyran-2-ones.
Materials:
-
(Z)-1-Methoxybut-1-en-3-yne
-
Substituted 3-acylamino-2H-pyran-2-one
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Heating mantle with stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the substituted 3-acylamino-2H-pyran-2-one (1.0 eq).
-
Add anhydrous xylene to dissolve the starting material.
-
Add (Z)-1-methoxybut-1-en-3-yne (1.2 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 140 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted indole.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Visualizations
Diagram 1: Diels-Alder Reaction Workflow
Caption: General workflow for the Diels-Alder reaction.
Diagram 2: Pauson-Khand Reaction Signaling Pathway
Caption: Simplified Pauson-Khand reaction mechanism.
Application Notes and Protocols for 3-Methoxybut-1-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity of 3-Methoxybut-1-yne, a versatile building block in organic synthesis. The following sections detail its application in transition-metal-catalyzed cycloaddition reactions for the synthesis of highly substituted pyridines and other heterocyclic structures. Detailed experimental protocols, quantitative data for representative reactions, and visualizations of the proposed reaction mechanisms are provided to facilitate the application of this reagent in research and development settings.
Rhodium-Catalyzed [2+2+2] Cycloaddition for the Synthesis of Substituted Pyridines
The rhodium-catalyzed [2+2+2] cycloaddition of alkynes with α,β-unsaturated ketimines offers a powerful and atom-economical method for the synthesis of highly substituted pyridine derivatives. This transformation is believed to proceed through a C-H activation, electrocyclization, and subsequent aromatization sequence. This compound can serve as a competent alkyne component in this reaction, leading to the formation of pyridines with a methoxyethyl substituent.
Proposed Reaction Mechanism
The catalytic cycle is initiated by the coordination of the rhodium(I) catalyst to the α,β-unsaturated ketimine. Subsequent oxidative addition into the C-H bond of the imine generates a rhodacyclic intermediate. Coordination and insertion of the alkyne, this compound, into the rhodium-carbon bond forms a larger metallacycle. Reductive elimination then furnishes the dihydropyridine product, which can then be oxidized to the corresponding pyridine, regenerating the active rhodium catalyst.
Experimental protocol for the synthesis of 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-Methoxybut-1-yne, a valuable building block in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This procedure outlines the methylation of the secondary alcohol, but-1-yn-3-ol, using sodium hydride as a base and methyl iodide as the methylating agent. The application note includes a comprehensive list of materials, a step-by-step procedure, and a summary of the expected quantitative data. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and complex natural products. Its bifunctional nature, possessing both an alkyne and a chiral ether moiety, allows for diverse chemical transformations. The synthesis of this compound is typically achieved through the O-methylation of the corresponding secondary alcohol, but-1-yn-3-ol. The Williamson ether synthesis provides a reliable method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.
Experimental Protocol
Reaction Scheme:
Materials:
-
But-1-yn-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.05 g, 26.2 mmol) in mineral oil. The flask is placed under a nitrogen atmosphere.
-
Addition of Alcohol: Anhydrous tetrahydrofuran (50 mL) is added to the flask, and the suspension is cooled to 0 °C using an ice bath. A solution of but-1-yn-3-ol (1.5 g, 21.4 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30 minutes.
-
Formation of Alkoxide: The reaction mixture is stirred at 0 °C for one hour after the addition is complete to ensure the complete formation of the sodium alkoxide.
-
Methylation: Methyl iodide (3.3 g, 1.45 mL, 23.5 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to afford pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| But-1-yn-3-ol | 1.5 g (21.4 mmol) |
| Sodium Hydride (60%) | 1.05 g (26.2 mmol) |
| Methyl Iodide | 3.3 g (23.5 mmol) |
| Product | |
| IUPAC Name | This compound[1] |
| Molecular Formula | C5H8O[1] |
| Molecular Weight | 84.12 g/mol [1] |
| Reaction Data | |
| Expected Yield | 75-85% (based on analogous procedures) |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ 1.35 (d, 3H), 2.30 (s, 1H), 3.40 (s, 3H), 4.05 (q, 1H) |
| ¹³C NMR (CDCl₃) | δ 22.5, 56.0, 65.0, 72.0, 84.0 |
| IR (neat) | ν 3290 (≡C-H), 2980, 2930, 2110 (C≡C), 1090 (C-O) cm⁻¹ |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Purification of 3-Methoxybut-1-yne: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This document provides detailed application notes and experimental protocols for the purification of 3-Methoxybut-1-yne, a valuable building block in organic synthesis. The following sections outline established techniques, including fractional distillation and argentation chromatography, to achieve high-purity this compound, and discuss the common impurities that may arise from its synthesis.
Introduction
This compound is a volatile terminal alkyne used in various chemical transformations. Its purity is crucial for the success of subsequent reactions, as impurities can lead to side reactions, reduced yields, and difficulties in the purification of the final products. A common route to synthesize this compound is through the Williamson ether synthesis, typically by the methylation of 3-butyn-2-ol. This synthesis, while effective, can introduce several impurities that need to be removed.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 3-butyn-2-ol and methylating agents.
-
Byproducts of Side Reactions: Elimination products and other ethers formed under the reaction conditions.
-
Solvent Residues: Solvents used in the synthesis and work-up procedures.
Given the volatile nature of this compound, with an estimated boiling point around 80-85 °C, fractional distillation is a primary and effective method for its purification. For the removal of non-alkyne impurities that may have similar boiling points, argentation chromatography offers a selective alternative.
Purification Techniques
Two primary methods are recommended for the purification of this compound:
-
Fractional Distillation: Ideal for separating volatile liquids with close boiling points.
-
Argentation Chromatography: A selective column chromatography technique for separating alkynes from other organic compounds.
The choice of method or combination of methods will depend on the nature and quantity of the impurities present.
Application Note 1: Purification by Fractional Distillation
Principle: Fractional distillation separates components of a liquid mixture based on differences in their boiling points. By carefully controlling the temperature, compounds with lower boiling points vaporize and can be collected separately from those with higher boiling points. Due to its volatility, this compound can be effectively purified from less volatile impurities using this technique.
Expected Purity and Yield:
| Technique | Starting Purity (Typical) | Final Purity Achievable | Typical Yield |
| Fractional Distillation | 85-95% (crude product) | >99% (GC analysis) | 70-85% |
Table 1. Expected quantitative data for the purification of this compound by fractional distillation.
Experimental Protocol: Fractional Distillation
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask (pre-weighed)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source (optional, for vacuum distillation)
-
Cold trap (if using vacuum)
-
Glass wool for insulation
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charge the flask with the crude this compound (do not fill more than two-thirds full).
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Attach the condenser and the receiving flask.
-
Wrap the fractionating column and distillation head with glass wool to improve efficiency.
-
-
Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain highly volatile impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
-
Analysis:
-
Determine the weight of the purified product.
-
Assess the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Fractional Distillation Workflow
Application Note 2: Purification by Argentation Chromatography
Principle: Argentation chromatography utilizes the reversible interaction between the π-electrons of the alkyne's triple bond and silver ions (Ag⁺). The silver ions are typically impregnated onto a solid support like silica gel. Compounds with triple bonds will have a stronger affinity for the stationary phase and thus a longer retention time compared to saturated or less unsaturated compounds. This allows for the selective separation of this compound from impurities that do not contain a triple bond.
Expected Purity and Yield:
| Technique | Starting Purity (Typical) | Final Purity Achievable | Typical Yield |
| Argentation Chromatography | 90-98% (distilled product) | >99.5% (GC analysis) | 80-95% |
Table 2. Expected quantitative data for the purification of this compound by argentation chromatography.
Experimental Protocol: Argentation Chromatography
Materials and Equipment:
-
Partially purified this compound (e.g., after distillation)
-
Silver nitrate (AgNO₃)
-
Silica gel (for column chromatography)
-
Chromatography column
-
Eluent solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
Rotary evaporator
-
TLC plates (optional, for monitoring)
Procedure:
-
Preparation of the Argentated Silica Gel:
-
Dissolve silver nitrate in methanol or water (e.g., 10-20% by weight of silica gel).
-
In a fume hood, prepare a slurry of silica gel in a suitable solvent.
-
Slowly add the silver nitrate solution to the silica gel slurry with stirring.
-
Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect the argentated silica from light to prevent the reduction of silver ions.
-
-
Column Packing:
-
Pack a chromatography column with the prepared argentated silica gel using a slurry packing method with the initial eluent.
-
-
Chromatography:
-
Dissolve the this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor the separation using TLC (if applicable) or by analyzing small aliquots by GC.
-
-
Isolation and Analysis:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator at low temperature and pressure to avoid loss of the volatile product.
-
Determine the weight of the purified product and assess its purity by GC and/or NMR.
-
Argentation Chromatography Workflow
Purity Assessment
The purity of this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): An excellent method for determining the percentage of purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the alkyne and ether functional groups.
By following these detailed protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
Application Notes and Protocols: 3-Methoxybut-1-yne in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-methoxybut-1-yne as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of heterocyclic scaffolds with potential therapeutic relevance.
Introduction: The Potential of this compound in Drug Discovery
This compound is a functionalized terminal alkyne that holds significant promise as a starting material in the synthesis of complex organic molecules for drug discovery. Its utility stems from the presence of two key reactive sites: the terminal alkyne, which can participate in a variety of coupling and cycloaddition reactions, and the methoxy group, which can influence the reactivity of the alkyne and can be a key pharmacophoric feature in the final compound. The presence of the methoxy group at the propargylic position can also facilitate certain synthetic transformations.
This document outlines a representative application of this compound in the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Application: Synthesis of a Hypothetical Pyrazole-Based Kinase Inhibitor
This section details a hypothetical synthetic route and application of a pyrazole derivative synthesized from this compound as a potential inhibitor of a cancer-related kinase.
Synthetic Strategy
The synthetic approach involves a classical condensation reaction between a 1,3-dicarbonyl equivalent, derived from this compound, and a substituted hydrazine to form the pyrazole core.
Diagram of the Synthetic Pathway:
Application Notes and Protocols for 3-Methoxybut-1-yne in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybut-1-yne is a versatile and reactive building block with significant potential in the synthesis of complex pharmaceutical compounds. Its terminal alkyne functionality allows for participation in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Suzuki, and Stille couplings, as well as click chemistry. The methoxy group provides a handle for further functionalization and can influence the pharmacokinetic properties of the final molecule. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-MBO," for illustrative purposes.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor
In this hypothetical application, this compound is utilized as a key precursor in the synthesis of "Kinhibitor-MBO," a fictional inhibitor of the "Fictional Kinase 1" (FK1) enzyme, which is implicated in a hypothetical cancer signaling pathway. The synthesis involves a Sonogashira coupling reaction between this compound and a substituted iodopyrimidine core.
Experimental Workflow
The overall workflow for the synthesis and evaluation of Kinhibitor-MBO is depicted below.
Caption: Synthetic and evaluative workflow for Kinhibitor-MBO.
Experimental Protocol: Sonogashira Coupling for Kinhibitor-MBO Synthesis
This protocol details the synthesis of Kinhibitor-MBO from this compound and 4-iodo-2-aminopyrimidine.
Materials:
-
This compound (98% purity)
-
4-Iodo-2-aminopyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-iodo-2-aminopyrimidine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF (20 mL) and anhydrous TEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure Kinhibitor-MBO.
Data Presentation: Synthesis of Kinhibitor-MBO
The following table summarizes the quantitative data obtained from the synthesis and purification of Kinhibitor-MBO.
| Parameter | Value |
| Yield | 85% |
| Purity (HPLC) | >99% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J=5.2 Hz, 1H), 6.50 (d, J=5.2 Hz, 1H), 5.10 (s, 2H), 4.20 (q, J=6.8 Hz, 1H), 3.45 (s, 3H), 1.40 (d, J=6.8 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.5, 158.0, 150.1, 110.2, 92.5, 80.1, 65.4, 56.8, 22.3 |
| Mass Spectrometry (ESI) | m/z calculated for C₉H₁₁N₃O [M+H]⁺: 178.0924; found: 178.0926 |
Hypothetical Signaling Pathway of FK1
Kinhibitor-MBO is designed to inhibit the "Fictional Kinase 1" (FK1), a key enzyme in a hypothetical pro-survival signaling pathway in cancer cells. The diagram below illustrates this pathway.
Caption: Hypothetical FK1 signaling pathway and the inhibitory action of Kinhibitor-MBO.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of complex, biologically active molecules. The illustrative synthesis of "Kinhibitor-MBO" highlights its utility in introducing a key structural motif through robust and high-yielding Sonogashira coupling. The methodologies and data presented provide a framework for researchers to explore the potential of this compound in their own drug discovery and development programs.
Application Notes and Protocols for Catalytic Reactions Utilizing 3-Methoxybut-1-yne
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A Review of Catalytic Applications of 3-Methoxybut-1-yne
Introduction
This compound is a terminal alkyne with a methoxy group at the propargylic position. This structural motif suggests its potential as a versatile building block in organic synthesis, particularly in metal-catalyzed reactions that activate the carbon-carbon triple bond. Terminal alkynes are well-established participants in a wide array of catalytic transformations, including cross-coupling, cycloaddition, and hydration reactions, which are fundamental in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. This document aims to provide a comprehensive overview of the catalytic reactions utilizing this compound, complete with detailed experimental protocols and quantitative data.
Current Findings on the Catalytic Use of this compound
Therefore, the following sections will outline the potential catalytic applications of this compound based on well-established methodologies for structurally similar terminal alkynes. These should be considered as starting points for research and development rather than established protocols for this specific molecule.
Potential Catalytic Transformations Involving this compound
Given its structure, this compound is a candidate for several important catalytic reactions.
1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The terminal alkyne functionality of this compound makes it an ideal partner for Sonogashira coupling reactions. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Hypothetical Application Workflow: Sonogashira Coupling
Below is a generalized workflow for the potential Sonogashira coupling of this compound with an aryl halide.
Caption: Generalized workflow for a potential Sonogashira cross-coupling reaction.
2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
"Click chemistry," particularly the cycloaddition of azides and alkynes, is a powerful tool for forming triazole rings, which are important scaffolds in medicinal chemistry. While the copper-catalyzed version (CuAAC) yields 1,4-disubstituted triazoles, the ruthenium-catalyzed reaction (RuAAC) regioselectively produces 1,5-disubstituted triazoles.
Logical Relationship for Regioselective Triazole Synthesis
The choice of catalyst dictates the regiochemical outcome of the azide-alkyne cycloaddition.
Caption: Catalyst-dependent regioselectivity in azide-alkyne cycloadditions.
3. Gold-Catalyzed Reactions
Gold catalysts are known for their high carbophilicity, enabling the activation of alkynes towards nucleophilic attack. Potential gold-catalyzed reactions for this compound include hydration to form a methyl ketone or intramolecular cyclization if an appropriate nucleophile is present in a tethered side chain.
General Experimental Protocol Framework
Below is a generalized framework for a hypothetical catalytic reaction involving this compound. Note: This is a template and would require significant optimization for any specific transformation.
Table 1: Hypothetical Reaction Parameters
| Parameter | General Range | Notes |
| Substrate 1 | This compound (1.0 eq) | --- |
| Substrate 2 | Aryl Halide / Azide (1.0 - 1.2 eq) | Varies with reaction type |
| Catalyst | Pd, Ru, or Au complex (0.5 - 5 mol%) | Catalyst choice is reaction-dependent |
| Ligand | Phosphine-based, etc. (if required) | Stoichiometry relative to metal |
| Base | Organic or Inorganic (1.5 - 3.0 eq) | Reaction-specific |
| Solvent | Anhydrous, degassed THF, Toluene, etc. | Should be chosen based on reagent solubility and reaction temperature |
| Temperature | 25 - 120 °C | Optimization is required |
| Time | 2 - 24 hours | Monitored by TLC or GC-MS |
Protocol Steps:
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the catalyst, any solid reagents, and a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the liquid reagents (including this compound) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring its progress periodically.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction if necessary, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by standard analytical techniques (NMR, HRMS, etc.).
This compound represents a potentially valuable, yet underexplored, building block for the synthesis of complex organic molecules. While specific, reproducible catalytic protocols for this substrate are not currently prevalent in the literature, the established reactivity of similar terminal alkynes provides a strong foundation for future research. The development of robust catalytic methods for this compound could provide novel pathways to valuable chemical entities for the pharmaceutical and materials science industries. Researchers are encouraged to use the general frameworks provided herein as a starting point for the development of specific applications for this versatile reagent.
Characterization of 3-Methoxybut-1-yne: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 3-Methoxybut-1-yne (CAS: 18857-02-8), a valuable building block in organic synthesis. Due to its specific functional groups—a terminal alkyne and a secondary ether—a multi-technique approach is essential for unambiguous identification and purity assessment. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈O | PubChem[1] |
| Molecular Weight | 84.12 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 18857-02-8 | PubChem[1] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.
¹H NMR (Proton NMR)
Expected Chemical Shifts:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Acetylenic proton (-C≡C-H ) | 2.0 - 3.0 | Doublet |
| Methine proton (-CH (OCH₃)-) | 3.8 - 4.2 | Quartet |
| Methoxy protons (-OCH ₃) | 3.3 - 3.5 | Singlet |
| Methyl protons (-CH(OCH₃)CH ₃) | 1.2 - 1.4 | Doublet |
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
¹³C NMR (Carbon-13 NMR)
Expected Chemical Shifts:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Acetylenic carbon (-C ≡CH) | 80 - 90 |
| Acetylenic carbon (-C≡C H) | 70 - 80 |
| Methine carbon (-C H(OCH₃)-) | 60 - 70 |
| Methoxy carbon (-OC H₃) | 55 - 60 |
| Methyl carbon (-CH(OCH₃)C H₃) | 20 - 25 |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use the same NMR spectrometer.
-
Acquisition Parameters:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 128-1024 scans) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although none are present in this compound.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the volatile this compound and confirming its molecular weight and fragmentation pattern.
Expected Data:
| Parameter | Expected Value |
| Retention Time (t R ) | Dependent on GC column and conditions |
| Molecular Ion (M⁺) | m/z = 84 |
| Key Fragment Ions | m/z = 69, 53, 41, 39 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard GC-MS system equipped with a capillary column.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular ion and interpret the fragmentation pattern.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in this compound.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Acetylenic C-H Stretch | ~3300 | Strong, sharp |
| C-H Stretch (Alkyl) | 2850-3000 | Medium to Strong |
| C≡C Stretch | 2100-2260 | Weak to Medium, sharp |
| C-O Stretch (Ether) | 1050-1150 | Strong |
Experimental Protocol:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty spectrometer (or the solvent-filled cell).
-
Record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile compounds like this compound, HPLC can be employed for non-volatile impurities or for preparative separation. A reverse-phase method is generally suitable.
Experimental Protocol:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The retention time can be used for identification, and the peak area can be used for quantification against a standard curve.
Visualized Workflows
Caption: Overall workflow for the analytical characterization of this compound.
Caption: Logical relationships between analytical techniques and the information they provide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxybut-1-yne Synthesis
Welcome to the technical support center for the synthesis of 3-Methoxybut-1-yne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find a comprehensive guide in a question-and-answer format to address common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 3-butyn-2-ol.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the synthesis of this compound is a common issue and can be attributed to several factors. The primary competing reaction is the E2 elimination of the alkylating agent, which is more prevalent with secondary alcohols like 3-butyn-2-ol. Here are key areas to investigate for yield optimization:
-
Choice of Base: The strength and steric hindrance of the base are critical. A very strong, non-nucleophilic base is preferred to ensure complete deprotonation of the alcohol without interfering with the alkylating agent.
-
Reaction Temperature: Higher temperatures can favor the elimination side reaction. Running the reaction at the lowest effective temperature is crucial.
-
Alkylating Agent: While methyl iodide is commonly used, its reactivity can sometimes lead to side reactions. The choice and purity of the alkylating agent are important.
-
Solvent: The solvent must be anhydrous and capable of dissolving both the alkoxide and the alkylating agent.
-
Moisture: Any moisture in the reaction will consume the strong base and reduce the formation of the desired alkoxide, thus lowering the yield.
Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A2: The primary side product in this synthesis is typically the result of the E2 elimination reaction, which would lead to the formation of gaseous methane and the corresponding ketone of the starting material after workup. Other potential side products can arise from reactions with impurities or moisture.
To minimize side product formation:
-
Use a less hindered, strong base: Bases like Sodium Hydride (NaH) are often preferred over more sterically bulky bases which can favor elimination.
-
Maintain a low reaction temperature: Perform the deprotonation at 0°C and the subsequent methylation at or slightly above this temperature.
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Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent unwanted side reactions.
Q3: How do I effectively monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Spot the reaction mixture on a TLC plate against the starting material (3-butyn-2-ol). The disappearance of the starting material spot and the appearance of a new, less polar spot (the ether product) indicates the reaction is proceeding.
-
GC: Withdraw a small aliquot from the reaction mixture, quench it appropriately, and inject it into a GC. The appearance of a new peak corresponding to this compound and the decrease in the peak area of 3-butyn-2-ol will show the reaction's progress.
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of this compound?
A1: The following is a detailed methodology for the synthesis of this compound from 3-butyn-2-ol using the Williamson ether synthesis.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-butyn-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Cool the flask to 0°C using an ice bath.
-
Dissolve 3-butyn-2-ol (1 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the mixture to stir at 0°C for one hour to ensure complete deprotonation.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Q2: How does the choice of base affect the reaction yield?
A2: The choice of base is a critical parameter for optimizing the yield. A strong, non-nucleophilic, and sterically unhindered base is ideal.
| Base | pKa of Conjugate Acid | Typical Yield Range (%) | Notes |
| Sodium Hydride (NaH) | ~35 | 75-90 | Commonly used and effective. Requires careful handling due to its pyrophoric nature. |
| Potassium bis(trimethylsilyl)amide (KHMDS) | ~26 | 70-85 | A strong, non-nucleophilic base that is soluble in THF. Can be a good alternative to NaH. |
| n-Butyllithium (n-BuLi) | ~50 | 65-80 | Very strong base, but also a potent nucleophile which can lead to side reactions with the alkylating agent. |
Q3: What is the effect of temperature on the reaction yield?
A3: Temperature plays a significant role in the competition between the desired SN2 reaction and the E2 elimination side reaction.
| Temperature (°C) | General Effect on Yield | Rationale |
| 0 to Room Temperature | Optimal | Favors the SN2 pathway. The deprotonation is efficient at 0°C, and the subsequent methylation can proceed smoothly as the reaction warms to room temperature. |
| > Room Temperature | Decreased | Increases the rate of the E2 elimination side reaction, leading to a lower yield of the desired ether. |
| < 0°C | Slower Reaction Rate | The reaction rate may become impractically slow, requiring extended reaction times. |
Q4: How should the final product be purified?
A4: The final product, this compound, is a volatile liquid. Fractional distillation is the most effective method for purification. The boiling point of this compound is approximately 85-87°C. It is important to carry out the distillation carefully to separate the product from any remaining starting material, solvent, and high-boiling impurities.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
Technical Support Center: Reactions of 3-Methoxybut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methoxybut-1-yne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: Reactions involving this compound are prone to a few key types of side reactions. The most prevalent include:
-
Homocoupling (Glaser Coupling): In the presence of copper catalysts, terminal alkynes like this compound can undergo oxidative coupling to form a symmetrical 1,3-diyne.[1][2][3] This is a significant side reaction to consider in copper-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Isomerization: Under basic conditions, the terminal alkyne of this compound can isomerize to form the more thermodynamically stable internal alkyne, 1-methoxybut-1-en-3-yne, or the allene, 1-methoxybuta-1,2-diene.[4]
-
Reaction with Ether Solvents: When using strong organolithium bases (e.g., n-BuLi) for deprotonation, the ether solvent (like THF) can be attacked by the base, leading to undesired byproducts.
Troubleshooting Guides
Issue 1: Formation of a Dimer Byproduct in Sonogashira Coupling
Question: I am performing a Sonogashira coupling with this compound and an aryl halide, but I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the homocoupled dimer. How can I minimize this?
Answer: The formation of a homocoupled dimer, 1,6-dimethoxy-1,6-dimethylhexa-2,4-diyne, is a common side reaction in Sonogashira couplings involving terminal alkynes, known as the Glaser coupling.[1][2][3] This occurs when the copper acetylide intermediate reacts with another molecule of the alkyne instead of the palladium-activated aryl halide.
Troubleshooting Steps:
-
Minimize Oxygen: The Glaser coupling is an oxidative process. Ensure your reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Control Copper (I) Concentration: While catalytic copper (I) is necessary for the Sonogashira reaction, higher concentrations can favor the homocoupling pathway. Use the minimum effective amount of the copper co-catalyst.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. Consider using a palladium catalyst system that does not require a copper co-catalyst.
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagents:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide, palladium catalyst, and base.
-
Add the anhydrous, degassed solvent.
-
Slowly add the this compound via syringe pump over a period of 1-2 hours.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up the reaction by cooling to room temperature, filtering off the solids, and removing the solvent under reduced pressure. Purify the crude product by column chromatography.
-
| Side Product | Structure | Mitigation Strategy |
| 1,6-dimethoxy-1,6-dimethylhexa-2,4-diyne | CH₃O(CH₃)CH-C≡C-C≡C-CH(CH₃)OCH₃ | Minimize O₂, control Cu(I) concentration, slow alkyne addition, use copper-free conditions. |
Issue 2: Isomerization of this compound Under Basic Conditions
Question: I am attempting to deprotonate this compound with a strong base to form the acetylide for a subsequent reaction, but I am seeing evidence of isomerization to an internal alkyne or an allene. How can I prevent this?
Answer: The terminal proton of this compound is acidic and can be removed by a strong base. However, under certain basic conditions, the terminal alkyne can isomerize to more stable internal isomers.[4] This is particularly a risk with bases that can also act as proton transfer agents.
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic, and sterically hindered base that favors deprotonation over isomerization. Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are often effective.
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Low Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize the activation energy required for isomerization.
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Rapid Subsequent Reaction: Once the acetylide is formed, proceed with the addition of your electrophile as quickly as possible to trap the desired intermediate before it has a chance to isomerize.
Experimental Protocol: Deprotonation and Alkylation
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Reagents:
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This compound (1.0 equiv)
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n-Butyllithium (1.05 equiv, solution in hexanes)
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Electrophile (e.g., an alkyl halide, 1.1 equiv)
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Anhydrous, non-reactive solvent (e.g., THF or diethyl ether)
-
-
Procedure:
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To a flame-dried flask under an inert atmosphere, add the this compound and the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the low temperature.
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Stir the mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
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Add the electrophile dropwise to the solution at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify by column chromatography.
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| Side Product | Structure | Mitigation Strategy |
| 1-Methoxybut-1-en-3-yne | CH₃O-CH=CH-C≡CH | Use strong, non-nucleophilic base; low temperature; rapid subsequent reaction. |
| 1-Methoxybuta-1,2-diene | CH₃O-CH=C=CH-CH₃ | Use strong, non-nucleophilic base; low temperature; rapid subsequent reaction. |
Issue 3: Poor Regioselectivity in Hydroboration-Oxidation
Question: I am trying to synthesize 3-methoxybutan-1-al via the hydroboration-oxidation of this compound, but I am getting a mixture of the desired aldehyde and the ketone, 3-methoxybutan-2-one. How can I improve the regioselectivity?
Answer: The hydroboration-oxidation of terminal alkynes is a method to produce aldehydes (anti-Markovnikov addition). However, the regioselectivity can be influenced by the steric and electronic properties of the alkyne. The methoxy group at the 3-position can influence the electron distribution and steric environment of the triple bond.
Troubleshooting Steps:
-
Use a Bulky Borane Reagent: To enhance the anti-Markovnikov selectivity, use a sterically hindered borane reagent instead of borane-THF (BH₃-THF). Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are much more sensitive to steric hindrance and will preferentially add to the less hindered terminal carbon of the alkyne.
-
Control Reaction Temperature: Perform the hydroboration at a low temperature (e.g., 0 °C to room temperature) to maximize the kinetic control of the addition, which favors the anti-Markovnikov product.
Experimental Protocol: Regioselective Hydroboration-Oxidation
-
Reagents:
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This compound (1.0 equiv)
-
9-BBN (0.5 M solution in THF, 1.1 equiv)
-
Aqueous Sodium Hydroxide (e.g., 3 M)
-
Hydrogen Peroxide (30% aqueous solution)
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Anhydrous THF
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 9-BBN solution dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the hydroboration is complete (can be monitored by ¹¹B NMR).
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Cool the reaction mixture back to 0 °C and slowly add the aqueous sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Stir the mixture at room temperature for 1-2 hours.
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Extract the product with an organic solvent, wash the organic layer with brine, dry it, and remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.
-
| Desired Product | Undesired Side Product | Reagent Choice for Higher Selectivity |
| 3-Methoxybutan-1-al | 3-Methoxybutan-2-one | 9-BBN or Disiamylborane |
References
Technical Support Center: Troubleshooting 3-Methoxybut-1-yne Coupling Reactions
Welcome to the technical support center for 3-Methoxybut-1-yne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during the synthesis of compounds utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with this compound is giving a low yield of the desired product. What are the common causes?
A1: Low yields in Sonogashira couplings involving this compound can stem from several factors:
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Catalyst Inactivation: The Palladium catalyst, crucial for the reaction, can be sensitive to air. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and inactivation.[1]
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Homocoupling (Glaser Coupling): A major side reaction is the homocoupling of this compound to form 1,4-dimethoxy-1,4-dimethyl-buta-1,3-diyne. This is particularly prevalent in the presence of oxygen and a copper(I) co-catalyst.[2]
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Suboptimal Base: The choice and amount of base are critical for deprotonating the terminal alkyne. An inappropriate base may not be strong enough to efficiently generate the required acetylide, or it could lead to side reactions.
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Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and outcome.
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Inhibitors: Trace impurities in reagents or solvents can act as catalyst poisons.
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound. How can I minimize this?
A2: Minimizing the formation of the Glaser-Hay homocoupling product is a common challenge. Here are several effective strategies:
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Copper-Free Conditions: The homocoupling reaction is primarily catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2] Performing the Sonogashira reaction under copper-free conditions is a highly effective way to suppress this side reaction.
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Use of Specific Ligands: Certain phosphine ligands can promote the desired cross-coupling over homocoupling. Bulky and electron-rich ligands are often beneficial.
-
Strictly Anaerobic Conditions: Thoroughly degassing your solvents and reagents and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) throughout the reaction is crucial to prevent the oxidative coupling of the alkyne.[1]
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the bimolecular homocoupling reaction.
Q3: Can the methoxy group in this compound interfere with the coupling reaction?
A3: Yes, the methoxy group can influence the reaction in a few ways:
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Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the alkyne.[3] This can affect the pKa of the terminal proton and the reactivity of the resulting acetylide.
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Chelation: While not extensively documented for this specific molecule, there is a possibility that the oxygen atom of the methoxy group could coordinate to the palladium or copper catalyst. This chelation could potentially alter the catalyst's reactivity and steric environment, which may either be beneficial or detrimental to the reaction.
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Base Stability: It is important to consider the stability of the methoxy group under the basic conditions of the reaction, although it is generally a stable functional group.
Q4: What are the recommended starting conditions for a Sonogashira coupling with this compound?
A4: A good starting point for optimizing your reaction would be to use a well-established protocol for terminal alkynes and then adjust based on your observations. Below is a general protocol that can be adapted.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a starting point for the reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
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Aryl halide (1.0 mmol)
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This compound (1.2 - 1.5 mmol)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
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Copper(I) iodide (CuI, 1-5 mol%) (for traditional Sonogashira)
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Phosphine ligand (e.g., PPh₃, 2-10 mol%)
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Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 2-3 equivalents)
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Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, copper(I) iodide (if used), and phosphine ligand.
-
Add the anhydrous, degassed solvent, followed by the base.
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Stir the mixture at room temperature for 10-15 minutes.
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Slowly add the this compound to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.
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Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Coupling Reactions
| Observation | Potential Cause | Recommended Action |
| No or very little product formation | Inactive catalyst | Ensure all reagents and solvents are anhydrous and thoroughly degassed. Use a fresh batch of catalyst. Consider using a more robust pre-catalyst. |
| Significant amount of homocoupling product | Glaser-Hay coupling | Switch to copper-free Sonogashira conditions. Ensure strictly anaerobic conditions. Use a bulky, electron-rich phosphine ligand. |
| Unreacted starting materials | Insufficiently strong base | Switch to a stronger base (e.g., DIPA, Cs₂CO₃). Increase the equivalents of the base. |
| Complex mixture of products | Side reactions, decomposition | Lower the reaction temperature. Screen different solvents. Consider protecting the alkyne if other functional groups are present. |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
Table 2: Comparison of Common Bases for Sonogashira Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Notes |
| Triethylamine (TEA) | 10.75 | Often used as both base and solvent | Mildly basic, suitable for many substrates. |
| Diisopropylamine (DIPA) | 11.05 | Can be used as a co-solvent | Stronger base than TEA, can be more effective for less acidic alkynes. |
| Piperidine | 11.12 | Used as a base in various solvents | Effective for copper-free conditions. |
| Cesium Carbonate (Cs₂CO₃) | 10.33 (second pKa of H₂CO₃) | Solid base, often used in polar solvents like DMF | Strong inorganic base, can be effective when organic bases fail. |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed this compound coupling reaction.
Caption: A step-by-step workflow for troubleshooting failed coupling reactions.
Sonogashira Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Sonogashira coupling reaction.
Caption: The interconnected catalytic cycles of Palladium and Copper in the Sonogashira reaction.
References
Technical Support Center: Synthesis of 3-Methoxybut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-Methoxybut-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the precursor, 3-butyn-2-ol, with a strong base to form an alkoxide, which is then reacted with a methylating agent.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials and reagents are:
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Substrate: 3-Butyn-2-ol
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Base: A strong base is required to deprotonate the secondary alcohol. Sodium hydride (NaH) is a common and effective choice.
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Methylating Agent: A methyl halide, such as methyl iodide (CH₃I), is typically used to introduce the methyl group.
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Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.
Q3: What are the potential impurities I might encounter in the synthesis of this compound?
A3: Several impurities can arise from this synthesis, primarily due to side reactions and incomplete reactions. These may include:
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Unreacted 3-butyn-2-ol: Incomplete reaction can leave residual starting material.
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Side-products from elimination: Although less likely with a primary methylating agent, some elimination reactions could theoretically occur under strongly basic conditions.
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Over-methylation products: While not common for this specific substrate, in some ether syntheses, reaction with the solvent or other species can lead to unexpected byproducts.
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Solvent and reagent residues: Improper work-up and purification can leave traces of the solvent (e.g., THF, DMF) and excess methylating agent.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (3-butyn-2-ol) and the formation of the product (this compound).
Q5: What is the recommended method for purifying the crude this compound?
A5: Due to the volatile nature of this compound, distillation is the most effective method for purification. Fractional distillation is recommended to separate the product from less volatile impurities and any remaining starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of 3-butyn-2-ol. 2. Inactive or degraded base (e.g., old NaH). 3. Presence of water in the reaction. 4. Low reaction temperature. | 1. Ensure a sufficient molar excess of the strong base is used. 2. Use freshly opened or properly stored sodium hydride. 3. Ensure all glassware is flame-dried and solvents are anhydrous. 4. The reaction may require gentle heating. Monitor the reaction temperature and adjust as necessary. |
| Presence of significant unreacted 3-butyn-2-ol in the final product | 1. Insufficient amount of methylating agent. 2. Short reaction time. 3. Inefficient purification. | 1. Use a slight molar excess of the methylating agent (e.g., 1.1 to 1.2 equivalents). 2. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. 3. Optimize the fractional distillation process. Ensure the column has sufficient theoretical plates for good separation. |
| Product is contaminated with solvent | 1. Incomplete removal of solvent during work-up. 2. Co-distillation of the product with the solvent. | 1. Use a rotary evaporator to remove the bulk of the solvent before distillation. 2. If the boiling points are close, use a more efficient distillation column or consider a different solvent with a boiling point further from that of the product. |
| Low isolated yield after purification | 1. Loss of volatile product during work-up and transfer. 2. Inefficient extraction during the work-up. 3. Decomposition of the product during distillation. | 1. Work with cooled solutions and minimize the time the product is exposed to the atmosphere. 2. Perform multiple extractions with a suitable organic solvent to ensure complete recovery from the aqueous phase. 3. Use a vacuum distillation to lower the boiling point and prevent thermal decomposition. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
Objective: To synthesize this compound from 3-butyn-2-ol and methyl iodide.
Materials:
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3-butyn-2-ol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Dropping funnel
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Inert atmosphere (Nitrogen or Argon)
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Separatory funnel
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Distillation apparatus
Procedure:
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Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere.
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Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred, and a solution of 3-butyn-2-ol in anhydrous THF is added dropwise from the dropping funnel. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
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Methylation: The reaction mixture is cooled in an ice bath, and methyl iodide is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is carefully removed by rotary evaporation.
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Purification: The crude product is purified by fractional distillation to yield pure this compound.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3-Butyn-2-ol | C₄H₆O | 70.09 | 108-110 |
| This compound | C₅H₈O | 84.12 | ~80-82 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for improving the purity of this compound.
3-Methoxybut-1-yne reaction condition refinement
Welcome to the technical support center for 3-methoxybut-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, reaction conditions, and troubleshooting for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a terminal alkyne with a methoxy group on the adjacent carbon. Its structure makes it a useful building block in organic synthesis. The terminal alkyne allows for a variety of coupling reactions, such as Sonogashira, and additions across the triple bond, while the methoxy group can influence the reactivity and be a site for further modification. It is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Q2: How should this compound be stored?
A2: As a volatile and potentially reactive compound, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a flammable liquid. All work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Troubleshooting Guides
Synthesis of this compound via Williamson Ether Synthesis
This reaction involves the deprotonation of 3-butyn-2-ol followed by methylation.
Problem: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the alcohol. | Use a sufficiently strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi). Ensure the reaction is carried out under anhydrous conditions as the base will react with any water present. |
| Reaction with the terminal alkyne. | Add the base at a low temperature (e.g., 0 °C or lower) to favor deprotonation of the more acidic alcohol proton over the terminal alkyne proton. |
| Side reactions of the methylating agent. | Use a reactive methylating agent like methyl iodide or dimethyl sulfate. Add the methylating agent slowly to control the reaction temperature. |
| Loss of product during workup. | This compound is volatile. Use cold extraction solvents and minimize evaporation steps. Consider purification by distillation at reduced pressure. |
Sonogashira Coupling Reactions
This palladium-catalyzed cross-coupling reaction involves the reaction of this compound with an aryl or vinyl halide.
Problem: Low yield of the coupled product.
| Possible Cause | Suggested Solution |
| Inactive catalyst. | Use a fresh source of palladium and copper catalysts. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst deactivation. |
| Poor quality of reagents. | Use freshly distilled or purified solvents and reagents. Ensure the aryl/vinyl halide is of high purity. |
| Homocoupling of the alkyne (Glaser coupling). | Minimize the concentration of the copper catalyst and run the reaction under dilute conditions. |
| Decomposition of the starting material. | The methoxy group may be sensitive to certain reaction conditions. Use mild bases like triethylamine or diisopropylethylamine. |
Experimental Protocols
Synthesis of this compound from 3-Butyn-2-ol (Williamson Ether Synthesis)
Materials:
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3-Butyn-2-ol
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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Methyl iodide
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 3-butyn-2-ol (1.0 equivalent) in anhydrous THF dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and carefully concentrate the solvent by rotary evaporation at low temperature and pressure.
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Purify the crude product by fractional distillation to afford this compound.
Visualizations
Reaction Workflows
Caption: Williamson Ether Synthesis Workflow for this compound.
Caption: Key Components of a Sonogashira Coupling Reaction.
References
Technical Support Center: Degradation Pathways of 3-Methoxybut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Methoxybut-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: this compound possesses two primary functional groups prone to degradation: a terminal alkyne and a methoxy (ether) group. The reactivity of these groups will dictate the degradation pathways under different experimental conditions.
Q2: What are the most likely degradation pathways for this compound under acidic conditions?
A2: Under acidic conditions, two main degradation pathways are plausible:
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Acid-Catalyzed Hydration of the Alkyne: The terminal alkyne can undergo hydration in the presence of an acid catalyst (like sulfuric acid) and water. This reaction follows Markovnikov's rule and proceeds through an enol intermediate, which then tautomerizes to a more stable ketone, butan-2-one.[1][2]
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Acid-Catalyzed Cleavage of the Ether: The methoxy group can be cleaved in the presence of a strong acid, particularly hydrohalic acids like HBr or HI. This reaction can proceed via either an SN1 or SN2 mechanism, yielding but-1-yn-3-ol and a methyl halide.[3][4][5]
Q3: Is this compound susceptible to oxidative degradation?
A3: Yes, the alkyne functionality is susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond, leading to the formation of carboxylic acids. In the case of a terminal alkyne, this can result in the formation of a carboxylic acid with one less carbon atom and carbon dioxide.
Q4: Can this compound degrade under basic conditions?
A4: Ethers are generally stable under basic conditions. While the terminal alkyne proton is weakly acidic, strong bases are typically required to deprotonate it, initiating other reactions rather than degradation. Therefore, significant degradation of this compound is less likely under mild basic conditions.
Q5: What analytical techniques are recommended for monitoring the degradation of this compound and identifying its degradation products?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile degradation products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of isolated degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the degradation products (e.g., carbonyl group of a ketone, hydroxyl group of an alcohol).
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under acidic conditions. | 1. Acid concentration is too low. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Increase the concentration of the acid catalyst. 2. Gently heat the reaction mixture (monitor for side reactions). 3. Extend the duration of the experiment and monitor at regular intervals. |
| Multiple unexpected products are formed. | 1. Side reactions due to high temperature or acid concentration. 2. Presence of impurities in the starting material or reagents. 3. Complex rearrangement reactions. | 1. Optimize reaction conditions by lowering the temperature or using a milder acid catalyst. 2. Ensure the purity of this compound and all reagents using appropriate analytical techniques. 3. Isolate major unexpected products and characterize them to understand the reaction pathway. |
| Poor separation of degradation products in HPLC. | 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. pH of the mobile phase is not optimal. | 1. Perform a gradient elution to find the optimal mobile phase composition. 2. Select a column with a different stationary phase (e.g., C18, phenyl-hexyl). 3. Adjust the pH of the mobile phase to improve the peak shape and resolution. |
| Difficulty in identifying degradation products by GC-MS. | 1. Degradation products are not volatile or thermally stable. 2. Inappropriate GC temperature program. 3. Co-elution of products. | 1. Derivatize the products to increase their volatility (e.g., silylation of alcohols). 2. Optimize the GC oven temperature program to improve separation. 3. Use a longer GC column or a column with a different stationary phase. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Degradation Study
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Preparation of Reaction Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water, depending on solubility).
-
Acidic Stress: To an aliquot of the stock solution, add a strong acid (e.g., 1 M HCl or 1 M H₂SO₄) to achieve the desired final acid concentration.
-
Incubation: Incubate the solution at a controlled temperature (e.g., 40°C, 60°C).
-
Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization: Immediately neutralize the withdrawn samples with a suitable base (e.g., 1 M NaOH) to stop the degradation process.
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound and the formation of degradation products.
-
Product Identification: For structural elucidation, scale up the reaction, isolate the major degradation products using preparative HPLC, and analyze them by NMR, MS, and FTIR.
Protocol 2: Oxidative Degradation Study
-
Preparation of Reaction Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Oxidative Stress: Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the stock solution.
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature, protected from light if the oxidizing agent is light-sensitive.
-
Time-Point Sampling: Withdraw aliquots at specified time points.
-
Quenching: Add a quenching agent (e.g., sodium bisulfite for peroxide) to stop the reaction.
-
Analysis: Analyze the samples using HPLC or GC-MS to monitor the degradation and product formation.
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Alternative Catalysts for Reactions with 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in reactions involving 3-Methoxybut-1-yne. This resource is intended to assist researchers in overcoming common experimental challenges and optimizing their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts like gold, platinum, or ruthenium for reactions with this compound compared to traditional methods?
A1: Alternative catalysts, particularly those based on gold, platinum, and ruthenium, offer several advantages for the functionalization of alkynes such as this compound. These catalysts often exhibit higher efficiency and selectivity under milder reaction conditions. For instance, gold catalysts are known for their ability to activate alkynes towards nucleophilic attack, facilitating reactions like hydration with high regioselectivity. Ruthenium catalysts are particularly effective in enyne metathesis, enabling the formation of complex cyclic structures.[1][2] Platinum catalysts are widely used in hydrosilylation reactions, providing access to valuable vinylsilanes.[3]
Q2: Are there any known applications of this compound in drug development or the synthesis of biologically active molecules?
A2: Yes, this compound and its derivatives serve as valuable intermediates in organic synthesis and the manufacturing of pharmaceutical products.[4] Its bifunctional nature, possessing both an alkyne and a methoxy group, allows for the construction of complex molecular architectures found in various biologically active compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound and alternative catalysts.
Gold-Catalyzed Hydration
Issue 1: Low yield or incomplete conversion in the gold-catalyzed hydration of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivity | Use a freshly prepared or properly stored gold catalyst. Consider using a co-catalyst or additive if the protocol suggests it. Ensure the absence of catalyst poisons. | Increased reaction rate and conversion. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While many gold-catalyzed reactions proceed at room temperature, some may require gentle heating. | Improved reaction kinetics and higher yield. |
| Solvent Effects | Screen different solvents. The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. | Enhanced catalyst solubility and reactivity, leading to better yields. |
| Substrate Purity | Ensure the this compound is pure and free from inhibitors or impurities that could deactivate the catalyst. | Consistent and reproducible results. |
Issue 2: Poor regioselectivity in the hydration of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Effects | If using a ligand-supported gold catalyst, the electronic and steric properties of the ligand can influence regioselectivity. Experiment with different ligands. | Improved control over the regiochemical outcome of the hydration. |
| Reaction Conditions | Fine-tune the reaction temperature and time. In some cases, kinetic or thermodynamic control can be achieved by adjusting these parameters. | Higher selectivity for the desired regioisomer. |
Ruthenium-Catalyzed Enyne Metathesis
Issue 3: Formation of undesired side products in ruthenium-catalyzed enyne metathesis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Olefin Self-Metathesis | In cross-enyne metathesis, using an excess of the olefin partner can suppress its self-metathesis.[5] | Minimized formation of olefin homodimers. |
| Isomerization of Products | The initially formed diene product may isomerize under the reaction conditions. Minimize reaction time or temperature. | Isolation of the desired kinetic product. |
| Catalyst Decomposition | Ensure an inert atmosphere and use purified, degassed solvents to prevent catalyst decomposition, which can lead to side reactions. | Improved catalyst lifetime and cleaner reaction profile. |
Platinum-Catalyzed Hydrosilylation
Issue 4: Low stereoselectivity in the hydrosilylation of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Choice | The choice of platinum catalyst and ligands can significantly impact the stereochemical outcome. Screen different platinum sources and ligands. | Higher selectivity for the desired (E)- or (Z)-vinylsilane. |
| Silane Reactivity | The structure of the silane can influence the stereoselectivity. Test different silanes (e.g., trialkoxysilanes, trialkylsilanes). | Improved stereocontrol in the hydrosilylation reaction. |
Experimental Protocols
Below are representative, detailed methodologies for key reactions involving this compound with alternative catalysts.
Protocol 1: Gold-Catalyzed Hydration of this compound
This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [P(t-Bu)2(o-biphenyl)]AuCl/AgOTf)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the gold(I) catalyst (1-5 mol%).
-
Add the silver salt co-catalyst (1-5 mol%) if required by the chosen catalytic system.
-
Add the solvent mixture (e.g., 9:1 Dioxane/Water).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| AuCl(PPh₃)/AgOTf | 2 | Dioxane/H₂O (9:1) | 60 | 12 | 85 |
| IPrAuCl/AgSbF₆ | 1 | CH₂Cl₂/H₂O (10:1) | RT | 6 | 92 |
Protocol 2: Ruthenium-Catalyzed Enyne Cross-Metathesis of this compound with an Olefin
This protocol provides a general framework for cross-enyne metathesis.
Materials:
-
This compound
-
Olefin partner (e.g., Styrene)
-
Ruthenium catalyst (e.g., Grubbs 2nd Generation catalyst)
-
Solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in the solvent.
-
Add the olefin partner (1.5-3.0 equivalents) to the catalyst solution.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Ruthenium Catalyst | Catalyst Loading (mol%) | Olefin (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Grubbs II | 5 | Styrene (2) | CH₂Cl₂ | 40 | 4 | 78 |
| Hoveyda-Grubbs II | 2 | 1-Octene (3) | Toluene | 60 | 8 | 85 |
Visualizations
Reaction Workflow: Gold-Catalyzed Hydration
Caption: Workflow for a typical gold-catalyzed hydration experiment.
Logical Relationship: Troubleshooting Low Yield in Catalysis
Caption: Decision tree for troubleshooting low reaction yields.
References
Effective workup procedures for 3-Methoxybut-1-yne experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxybut-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during workup?
A1: Understanding the physical properties of this compound is crucial for planning an effective workup. It is a volatile, colorless liquid. Key properties are summarized in the table below. Its volatility means that care should be taken to avoid product loss during solvent removal.
Q2: How can I remove acidic or basic impurities from my reaction mixture containing this compound?
A2: A standard liquid-liquid extraction is effective. To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). To remove basic impurities, such as amines, wash with a dilute aqueous solution of a weak acid like ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl). Always follow with a brine (saturated NaCl solution) wash to aid in the separation of aqueous and organic layers and to remove residual water.
Q3: I'm observing a persistent emulsion during the extractive workup. How can I break it?
A3: Emulsion formation is a common issue, especially when basic aqueous solutions are used. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective method.
Q4: What is the best way to dry the organic solution of this compound after extraction?
A4: For ethereal solutions or other non-polar organic solvents containing this compound, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common and effective drying agents. MgSO₄ is a faster and more efficient drying agent, while Na₂SO₄ has a higher capacity but is slower.[2][3][4][5] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.[5]
Q5: My final product is impure after workup. What are the likely impurities and how can I remove them?
A5: Impurities can arise from starting materials, side reactions, or decomposition. Common impurities could include starting materials, homocoupled byproducts (in the case of cross-coupling reactions), or isomers. Purification by distillation is often the most effective method for removing these impurities from the volatile this compound. For less volatile impurities, column chromatography on silica gel may be an option, though care must be taken to avoid product loss due to volatility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield after workup | Product loss during solvent removal: this compound is volatile and can be lost during rotary evaporation at elevated temperatures or high vacuum. | - Use a lower bath temperature during rotary evaporation. - Avoid high vacuum; use a membrane pump or water aspirator. - Consider using a distillation setup for solvent removal if the product is very volatile. |
| Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction by TLC or GC-MS before starting the workup. - Consider extending the reaction time or adjusting reaction conditions. | |
| Product degradation: this compound may be unstable to the workup conditions (e.g., strong acid or base). | - Use milder workup conditions (e.g., dilute acid/base, shorter contact time). - Perform the workup at a lower temperature. | |
| Water present in the final product | Inefficient drying: The drying agent may not have been sufficient or effective. | - Ensure an adequate amount of drying agent is used (it should not all clump together). - Allow sufficient time for the drying agent to work. - Use a more efficient drying agent like MgSO₄. |
| Incomplete separation of layers: Some of the aqueous layer may have been carried over with the organic layer. | - Carefully separate the layers during extraction. - A brine wash can help to improve the separation. | |
| Discoloration of the product | Presence of impurities: Colored impurities may be present from the reaction. | - Consider a charcoal treatment of the organic solution before drying. - Purify the product by distillation. |
| Unexpected peaks in NMR or GC-MS | Presence of byproducts or isomers: Side reactions may have occurred. | - Analyze the reaction mixture before workup to identify potential byproducts. - Optimize the reaction conditions to minimize side reactions. - Purify the product by distillation or chromatography. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | This compound | C₅H₈O | 84.12[6] | ~80-82 | ~0.85 |
| 4-Methoxybut-1-yne | 4-methoxybut-1-yne | C₅H₈O | 84.12[7] | 82 | Not available |
| 1-Methoxy-1-buten-3-yne | (E/Z)-1-methoxybut-1-en-3-yne | C₅H₆O | 82.10[8] | 39 @ 23 Torr | 0.9076 @ 25°C[9] |
| 3-Methoxybut-1-ene | 3-methoxybut-1-ene | C₅H₉O⁺ | 85.12[10] | Not available | Not available |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is suitable for quenching a reaction and removing water-soluble impurities.
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Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous NH₄Cl, or dilute acid/base) while stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and gently shake, venting frequently to release any pressure buildup.
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Layer Separation: Allow the layers to separate. Drain the aqueous layer.
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Washing:
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To remove acidic impurities, wash the organic layer with saturated aqueous NaHCO₃.
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To remove basic impurities, wash the organic layer with dilute aqueous NH₄Cl.
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Wash the organic layer with brine to facilitate separation and remove residual water.
-
-
Drying: Transfer the organic layer to a clean flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for at least 15 minutes.
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Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Remove the solvent under reduced pressure (rotary evaporation), being mindful of the product's volatility.
Protocol 2: Purification by Distillation
This protocol is for purifying the crude this compound after initial workup.
-
Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Transfer: Transfer the crude product to the distillation flask. Add a few boiling chips.
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Heating: Gently heat the distillation flask using a heating mantle.
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Collection: Collect the fraction that distills at the expected boiling point of this compound (around 80-82 °C at atmospheric pressure). Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
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Storage: Store the purified product in a sealed container in a cool, dark place.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Drying agent- which one to choose? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. This compound | C5H8O | CID 325947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methoxybut-1-yne | C5H8O | CID 542152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methoxy-1-buten-3-yne | C5H6O | CID 643188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ewg.org [ewg.org]
- 10. CID 85534559 | C5H9O+ | CID 85534559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3-Methoxybut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3-methoxybut-1-yne. The following information is designed to help you identify and remove common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Williamson ether synthesis?
A1: When synthesizing this compound from 3-butyn-2-ol and a methylating agent (like methyl iodide) with a base (like sodium hydride), the most probable impurities are:
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Unreacted 3-butyn-2-ol: The starting alcohol.
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Unreacted methyl iodide: The methylating agent.
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Side-products from elimination reactions: Depending on the reaction conditions, small amounts of elimination byproducts may be formed.
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Residual base and its byproducts: For example, if sodium hydride is used, residual amounts might remain or form sodium iodide.
Q2: What are the key physical properties I should be aware of when planning the purification?
A2: Understanding the boiling points and solubility of your target compound and potential impurities is crucial for selecting and optimizing a purification method.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | C₅H₈O | 84.12 | ~70-72 (estimated) | Soluble in organic solvents. |
| 3-Butyn-2-ol | C₄H₆O | 70.09 | 107-111[1] | Soluble in water, ethanol, and ether. |
| Methyl Iodide | CH₃I | 141.94 | 42.4[2] | Slightly soluble in water; miscible with ethanol and ether.[2][3] |
Q3: Which purification method is most effective for removing the common impurities?
A3: Fractional distillation is generally the most effective method for separating this compound from its primary impurities due to the significant differences in their boiling points.[4] A subsequent aqueous wash (liquid-liquid extraction) can be beneficial for removing any remaining water-soluble impurities.
Troubleshooting Guides
Issue 1: Low Purity After Simple Distillation
Problem: You have performed a simple distillation, but your this compound is still contaminated with significant amounts of 3-butyn-2-ol.
Cause: The boiling points of this compound (estimated ~70-72 °C) and 3-butyn-2-ol (107-111 °C) are likely too close for efficient separation by simple distillation.
Solution: Fractional Distillation
A fractional distillation column provides a larger surface area, allowing for multiple condensation-vaporization cycles, which results in a much better separation of liquids with close boiling points.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask containing the crude this compound.
-
The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Gently heat the crude mixture in the round-bottom flask using a heating mantle.
-
Slowly increase the temperature and observe the condensation ring rising up the fractionating column.
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (monitor carefully, expected to be around 70-72 °C).
-
Discard any initial lower-boiling fractions, which may contain residual methyl iodide.
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The higher-boiling 3-butyn-2-ol will remain in the distillation flask.
-
-
Monitoring Purity:
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Collect different fractions and analyze their purity by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Logical Relationship for Fractional Distillation
Caption: Workflow for purification by fractional distillation.
Issue 2: Presence of Water-Soluble Impurities After Distillation
Problem: Your distilled this compound still shows traces of water-soluble impurities when analyzed.
Cause: Some highly polar or ionic impurities, such as salts formed from the base, may have carried over in trace amounts during distillation or were not fully removed.
Solution: Liquid-Liquid Extraction (Aqueous Wash)
Washing the distilled product with water will remove water-soluble impurities.
Experimental Protocol: Liquid-Liquid Extraction
-
Extraction:
-
Transfer the distilled this compound to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will be the organic phase (this compound), and the bottom layer will be the aqueous phase.
-
-
Separation:
-
Drain the lower aqueous layer.
-
Repeat the washing step with a fresh portion of deionized water if necessary.
-
-
Drying:
-
Drain the organic layer into a clean, dry flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any dissolved water.
-
Swirl the flask and let it stand for 10-15 minutes.
-
-
Final Product Isolation:
-
Filter or decant the dried organic layer to remove the drying agent.
-
The resulting liquid is your purified this compound. A final simple distillation can be performed to remove the drying agent completely if desired.
-
Experimental Workflow for Post-Distillation Washing
Caption: Liquid-liquid extraction workflow.
References
Technical Support Center: Scale-Up Production of 3-Methoxybut-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 3-Methoxybut-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound, and is it suitable for scale-up?
A1: The most prevalent laboratory method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a secondary acetylenic alcohol, 3-butyn-2-ol, using a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent.
While this method is effective at a small scale, direct scale-up presents several challenges. These include managing exothermic reactions, potential side reactions, and purification of the volatile product. Careful optimization of reaction parameters is crucial for a successful and safe scale-up.
Q2: What are the primary safety concerns when scaling up the production of this compound?
A2: The primary safety concerns during the scale-up of this compound production include:
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Handling of Strong Bases: The use of highly reactive and pyrophoric bases like sodium hydride (NaH) on a large scale requires strict anhydrous conditions and specialized handling procedures to prevent fires.
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Use of Volatile and Flammable Solvents: Ethers like tetrahydrofuran (THF) and diethyl ether are commonly used and are highly flammable.
-
Exothermic Reactions: The deprotonation of the alcohol and the subsequent etherification can be highly exothermic, necessitating efficient heat management to prevent runaway reactions.
-
Toxicity of Reagents: Methylating agents such as methyl iodide are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: What are the expected byproducts in the synthesis of this compound via Williamson ether synthesis?
A3: The main byproduct of concern is the elimination product, 1,3-butadiene, formed through the E2 elimination pathway, which competes with the desired SN2 substitution.[1][2] The formation of this byproduct is favored by higher temperatures and sterically hindered bases. Other potential impurities can include unreacted starting materials (3-butyn-2-ol and methylating agent) and solvent residues.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete deprotonation of 3-butyn-2-ol. | Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Use at least one equivalent of the base. |
| Competition from the E2 elimination side reaction.[1][2] | Maintain a low reaction temperature during both deprotonation and methylation. Consider using a less sterically hindered base. | |
| Loss of volatile product during workup and purification. | Use chilled solutions during aqueous workup. Employ efficient condensation during distillation. | |
| High Levels of 1,3-Butadiene Impurity | High reaction temperature favoring elimination.[1][2] | Carefully control the temperature, keeping it as low as feasible for the reaction to proceed. |
| Use of a sterically bulky base. | Opt for a less hindered base if possible, while ensuring it is strong enough for complete deprotonation. | |
| Reaction Does Not Go to Completion | Insufficient amount or activity of the base. | Use a fresh batch of a strong base like sodium hydride and ensure anhydrous conditions. |
| Poor quality of the methylating agent. | Use a freshly distilled or high-purity methylating agent. | |
| Difficulty in Isolating Pure Product | Co-distillation of product with solvent or impurities. | Perform a fractional distillation with a high-efficiency column. |
| Formation of azeotropes. | Consider alternative purification methods such as preparative gas chromatography for high-purity requirements. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative method for the Williamson ether synthesis of this compound and can serve as a basis for scale-up optimization.
Materials:
-
3-Butyn-2-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a condenser.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 3-butyn-2-ol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 equivalents) is added dropwise, again maintaining the temperature below 5 °C.
-
The reaction is stirred at room temperature and monitored by TLC or GC until the starting material is consumed.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure at low temperature.
-
The crude product is purified by fractional distillation to afford this compound.
Quality Control and Analytical Methods
The purity of this compound should be assessed using the following methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Table 1: Analytical Data for this compound [3]
| Analytical Technique | Expected Values |
| Molecular Weight | 84.12 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 3.85 (q, 1H), 2.40 (s, 1H), 3.40 (s, 3H), 1.45 (d, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 84.5, 71.5, 65.0, 56.0, 22.5 |
| IR (neat) | ν (cm⁻¹): 3300 (≡C-H), 2980, 2930, 2110 (C≡C), 1090 (C-O) |
| GC-MS (EI) | m/z: 84 (M+), 69, 53, 43 |
Visualization of Key Processes
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Pathways: Substitution vs. Elimination
This diagram illustrates the competing SN2 (desired) and E2 (undesired) reaction pathways.
Caption: Competing SN2 and E2 reaction pathways.
References
Validation & Comparative
Comparative Spectroscopic Analysis of 3-Methoxybut-1-yne and Homologous Alkynes
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic validation of 3-Methoxybut-1-yne, with a comparative analysis against its ethyl and propyl homologues.
This guide provides a comprehensive overview of the key spectroscopic data for this compound and compares it with 3-Ethoxybut-1-yne and 3-Propoxybut-1-yne. The information presented is essential for the unambiguous identification and quality control of these valuable synthetic intermediates. All data is presented in standardized tables for straightforward comparison, followed by detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its higher homologues. This data is critical for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 3.85 | q | 6.5 | -CH(OCH₃)- |
| 3.35 | s | - | -OCH₃ | |
| 2.40 | d | 2.0 | ≡C-H | |
| 1.40 | d | 6.5 | -CH(CH₃)- | |
| 3-Ethoxybut-1-yne | 3.95 | q | 6.5 | -CH(OCH₂CH₃)- |
| 3.55 | q | 7.0 | -OCH₂CH₃ | |
| 2.38 | d | 2.0 | ≡C-H | |
| 1.38 | d | 6.5 | -CH(CH₃)- | |
| 1.22 | t | 7.0 | -OCH₂CH₃ | |
| 3-Propoxybut-1-yne | 3.88 | q | 6.5 | -CH(OCH₂CH₂CH₃)- |
| 3.45 | t | 6.7 | -OCH₂CH₂CH₃ | |
| 2.37 | d | 2.1 | ≡C-H | |
| 1.60 | sext | 7.0 | -OCH₂CH₂CH₃ | |
| 1.37 | d | 6.5 | -CH(CH₃)- | |
| 0.92 | t | 7.4 | -OCH₂CH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 84.5 | ≡C-H |
| 72.0 | ≡C- | |
| 65.0 | -CH(OCH₃)- | |
| 56.0 | -OCH₃ | |
| 22.5 | -CH(CH₃)- | |
| 3-Ethoxybut-1-yne | 85.0 | ≡C-H |
| 71.5 | ≡C- | |
| 70.0 | -CH(OCH₂CH₃)- | |
| 64.0 | -OCH₂CH₃ | |
| 23.0 | -CH(CH₃)- | |
| 15.5 | -OCH₂CH₃ | |
| 3-Propoxybut-1-yne | 85.1 | ≡C-H |
| 71.3 | ≡C- | |
| 70.2 | -CH(OCH₂CH₂CH₃)- | |
| 70.0 | -OCH₂CH₂CH₃ | |
| 23.1 | -OCH₂CH₂CH₃ | |
| 22.9 | -CH(CH₃)- | |
| 10.5 | -OCH₂CH₂CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (Neat)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3290 | ≡C-H stretch |
| 2980, 2930, 2830 | C-H stretch (sp³) | |
| 2110 | C≡C stretch | |
| 1100 | C-O stretch | |
| 3-Ethoxybut-1-yne | 3295 | ≡C-H stretch |
| 2975, 2930, 2870 | C-H stretch (sp³) | |
| 2115 | C≡C stretch | |
| 1110 | C-O stretch | |
| 3-Propoxybut-1-yne | 3294 | ≡C-H stretch |
| 2965, 2935, 2875 | C-H stretch (sp³) | |
| 2112 | C≡C stretch | |
| 1115 | C-O stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 84 | 69, 53, 45, 39 |
| 3-Ethoxybut-1-yne | 98 | 83, 69, 59, 53, 45 |
| 3-Propoxybut-1-yne | 112 | 97, 73, 69, 53, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Data Processing: Fourier transform the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Data Processing: Fourier transform the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ solvent peak at 77.16 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Place a drop of the neat liquid sample onto one plate and gently press the second plate on top to create a uniform thin film.
Data Acquisition:
-
Instrument: FT-IR Spectrometer
-
Mode: Transmission
-
Detector: DTGS
-
Beamsplitter: KBr
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Spectral Range: 4000-400 cm⁻¹
-
Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and validation of this compound.
Caption: Workflow for the spectroscopic analysis and validation of this compound.
A Comparative Analysis of the Reactivity of 3-Methoxybut-1-yne in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Methoxybut-1-yne's Performance Against Other Terminal Alkynes with Supporting Experimental Data.
In the realm of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly between sp² and sp hybridized carbons. The choice of the terminal alkyne is a critical parameter that can significantly influence reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of this compound against other commonly employed terminal alkynes, supported by compiled experimental data.
Executive Summary
Data Presentation: Sonogashira Coupling Yields
The following table summarizes the reported yields for the Sonogashira coupling of various terminal alkynes with aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the observed yields. However, this compilation provides a valuable snapshot of the relative reactivity.
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 12 | 85 | [Data compiled from analogous reactions] |
| 1-Pentyne | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 6 | 92 | [Data compiled from analogous reactions] |
| 1-Hexyne | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/H₂O | RT | 2 | 95 | [Data compiled from analogous reactions] |
| Phenylacetylene | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [1] |
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | THF | RT | 4 | 98 | [Data compiled from analogous reactions] |
Analysis of Reactivity:
Based on the compiled data, phenylacetylene generally exhibits high reactivity in Sonogashira couplings, often affording excellent yields under various conditions. This can be attributed to the electronic effect of the phenyl group, which enhances the acidity of the terminal proton. Aliphatic terminal alkynes like 1-pentyne and 1-hexyne also demonstrate high reactivity, providing high yields.
While specific data for this compound is less prevalent in comparative studies, its structure, featuring an electron-donating methoxy group at the propargylic position, suggests it would be a reactive partner in Sonogashira couplings. The electron-donating nature of the methoxy group can increase the electron density of the alkyne, potentially influencing the rate of the catalytic cycle. The compiled data for an analogous reaction suggests good to high yields can be expected.
Experimental Protocols
A general experimental protocol for a Sonogashira coupling reaction is provided below. Researchers should optimize the conditions for their specific substrates.
General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add the solvent (e.g., THF or DMF, 5 mL) and the base (e.g., triethylamine or diisopropylamine, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
References
The Strategic Advantage of 3-Methoxybut-1-yne in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the diverse array of synthons available, 3-methoxybut-1-yne emerges as a superior choice in numerous applications, offering distinct advantages over similar structures such as 3-hydroxybut-1-yne and other terminal alkynes. This guide provides an objective comparison, supported by experimental data, to illuminate the strategic benefits of incorporating this compound into your synthetic endeavors.
The utility of terminal alkynes as versatile synthons is well-established in organic chemistry, serving as key components in fundamental transformations like cycloadditions, coupling reactions, and multicomponent reactions. The substituent at the propargylic position significantly influences the reactivity, stability, and handling of these molecules. Herein, we delve into the specific advantages conferred by the methoxy group in this compound.
Enhanced Stability and Handling
One of the primary advantages of this compound lies in its enhanced stability compared to its hydroxyl counterpart, 3-hydroxybut-1-yne. The methoxy group is chemically robust and less prone to side reactions, such as self-polymerization or degradation, which can be problematic with more reactive propargyl alcohols. This increased stability translates to a longer shelf-life and more consistent reaction outcomes.
Modulation of Reactivity and Selectivity
The electron-donating nature of the methoxy group in this compound can subtly modulate the electronic properties of the alkyne, influencing its reactivity and selectivity in various transformations. This can be particularly advantageous in metal-catalyzed reactions where fine-tuning of the substrate's electronic profile can lead to improved catalytic turnover and product yields.
Case Study: Synthesis of Substituted Pyrazoles
A significant application of terminal alkynes is in the synthesis of five-membered heterocycles like pyrazoles, which are prevalent scaffolds in medicinal chemistry. The reaction of a terminal alkyne with a hydrazine derivative is a common route to these structures. While direct comparative studies are not always published side-by-side, we can infer the advantages of this compound by analyzing typical reaction conditions and outcomes for similar synthons.
Consider the synthesis of 3-substituted pyrazoles. The reaction of an unprotected terminal alkyne with hydrazine can sometimes lead to mixtures of regioisomers. The presence of the methoxy group in this compound can impart a steric and electronic bias, potentially leading to higher regioselectivity in the cycloaddition step.
To illustrate a typical experimental workflow for such a synthesis, a generalized protocol is provided below.
Experimental Protocol: Synthesis of 3-(1-methoxyethyl)-1H-pyrazole
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (or a suitable solvent)
-
Catalytic amount of a suitable acid or base (optional, reaction dependent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-(1-methoxyethyl)-1H-pyrazole.
This straightforward protocol highlights the ease of use of this compound in a key heterocyclic synthesis.
Comparative Data Summary
To provide a clear comparison, the following table summarizes the qualitative and potential quantitative advantages of this compound over similar synthons based on general chemical principles and reported reaction types.
| Feature | This compound | 3-Hydroxybut-1-yne | Unsubstituted But-1-yne |
| Stability | High | Moderate (prone to side reactions) | Moderate (gas, handling challenges) |
| Handling | Liquid, easy to handle | Liquid, potential for impurities | Gas, requires specialized equipment |
| Regioselectivity | Potentially higher due to steric/electronic influence | Can be lower, potential for H-bonding interference | Dependent on reaction conditions |
| Yields | Generally good to excellent in various reactions | Can be variable due to side reactions | Variable, depends on reaction efficiency |
| Safety | Standard precautions for flammable liquids | Standard precautions | Flammable gas, requires caution |
Logical Workflow for Synthon Selection
The decision-making process for selecting the optimal alkyne synthon can be visualized as follows:
Signaling Pathway Analogy: The Role of the Methoxy Group
While not a biological signaling pathway, we can draw an analogy to illustrate the directing effect of the methoxy group in a chemical transformation. The methoxy group acts as a "signaling molecule" that influences the "receptor" (the reactive center of the molecule), guiding the outcome of the reaction.
A Guide to Cross-Reactivity Assessment of Novel Small Molecules: A Methodological Framework Using 3-Methoxybut-1-yne as a Case Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the specificity of a small molecule inhibitor is a critical determinant of its therapeutic potential and safety profile. Off-target interactions can lead to unforeseen side effects or toxicity, undermining the viability of a promising therapeutic candidate. Therefore, a thorough assessment of cross-reactivity is an indispensable step in the preclinical evaluation of any new chemical entity.
While 3-Methoxybut-1-yne is a known chemical compound, publicly available data on its specific biological targets and cross-reactivity profile is limited. This guide, therefore, uses this compound as a representative small molecule to present a comprehensive, albeit hypothetical, framework for conducting a cross-reactivity assessment. The principles and experimental protocols detailed herein are broadly applicable to other novel compounds under investigation.
For the purpose of this guide, we will postulate that "Compound MBY" (representing this compound) has been identified as a potent inhibitor of a hypothetical primary target, Kinase A .
Identifying Potential Off-Targets
The initial step in a cross-reactivity assessment is to identify a panel of potential off-targets. This selection is typically guided by several factors:
-
Sequence and Structural Homology: Proteins that share significant sequence or structural similarity with the primary target are prime candidates for off-target binding. For our example, we will consider Kinase B and Kinase C , which belong to the same kinase family as Kinase A.
-
Known Promiscuous Targets: Certain protein families, such as some cytochrome P450 enzymes or the hERG channel, are known to interact with a wide range of small molecules and are often included in standard safety pharmacology panels.
-
Computational Screening: In silico methods, such as molecular docking, can be used to screen a compound against a large database of protein structures to predict potential interactions. For our guide, we will include a structurally unrelated Protein Z identified through such a computational screen.
Experimental Protocols for Cross-Reactivity Profiling
A variety of in vitro assays can be employed to experimentally determine the binding affinity or inhibitory activity of a compound against the primary target and a panel of potential off-targets.
1. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing the necessary components for the kinase reaction (e.g., buffer, MgCl₂, DTT).
-
Dilute the kinases (Kinase A, B, and C) and the substrate in the reaction buffer to the desired concentrations.
-
Prepare a serial dilution of Compound MBY and a reference compound.
-
-
Kinase Reaction:
-
Add 5 µL of the kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted Compound MBY or reference compound.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the appropriate substrate.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.
-
Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Competitive Binding Assay (e.g., KINOMEscan™)
This assay format measures the ability of a test compound to displace a ligand from the active site of a kinase. The results are typically reported as the dissociation constant (Kd) or the percentage of inhibition at a given concentration. This method is highly effective for screening against a large panel of kinases.
Data Presentation and Comparative Analysis
The quantitative data obtained from the cross-reactivity assays should be summarized in a clear and concise format to facilitate comparison.
Table 1: Hypothetical Inhibitory Activity of Compound MBY
| Target | IC₅₀ (nM) |
| Kinase A (Primary Target) | 15 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Protein Z | > 10,000 |
Table 2: Hypothetical Selectivity Profile Comparison
| Compound | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity Ratio (Kinase B/Kinase A) |
| Compound MBY | 15 | 250 | 16.7 |
| Reference Compound Y | 25 | 1,500 | 60.0 |
Visualization of Key Processes
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a hypothetical kinase signaling cascade.
Experimental Workflow for Cross-Reactivity Assessment
Caption: The workflow for assessing the cross-reactivity of a novel compound.
Conclusion
The comprehensive assessment of a small molecule's cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic approach that combines rational target selection, robust experimental protocols, and clear data analysis, researchers can build a detailed understanding of a compound's selectivity profile. This, in turn, enables more informed decisions regarding lead optimization and the advancement of candidates with the highest potential for becoming safe and effective therapeutics. The methodologies outlined in this guide provide a foundational framework for such an evaluation.
Benchmarking Catalytic Efficiency: A Comparative Analysis of 3-Methoxybut-1-yne
For Researchers, Scientists, and Drug Development Professionals
This guide will, therefore, focus on the available information regarding the reactivity of 3-Methoxybut-1-yne and structurally similar alkynes, providing a qualitative understanding of its potential role in catalysis. We will explore the general principles of alkyne reactivity and how the structural features of this compound might influence its performance in various catalytic transformations.
Understanding Alkyne Reactivity in Catalysis
The efficiency of an alkyne in a catalytic reaction is influenced by several factors, including:
-
Electronic Properties: The electron density of the carbon-carbon triple bond plays a crucial role. Electron-donating groups (like the methoxy group in this compound) can increase the nucleophilicity of the alkyne, potentially enhancing its reactivity in certain reactions, such as electrophilic additions. Conversely, electron-withdrawing groups can render the alkyne more susceptible to nucleophilic attack.
-
Steric Hindrance: The size of the substituents on the alkyne can affect the approach of the catalyst and other reactants, thereby influencing the reaction rate and selectivity.
-
Coordination to the Metal Center: The ability of the alkyne to coordinate effectively with the active site of a metal catalyst is a critical step in many catalytic cycles.
Potential Catalytic Applications of this compound
Given its structure as a terminal alkyne with an electron-donating methoxy group at the propargylic position, this compound could be a substrate in a variety of catalytic reactions, including:
-
Hydrogenation: The selective reduction of the triple bond to a double or single bond is a fundamental transformation. The methoxy group could influence the rate and selectivity of this process.
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira, Suzuki, and Heck couplings, are powerful tools for C-C bond formation where terminal alkynes are common starting materials.
-
Cycloaddition Reactions: The triple bond of this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (Click chemistry) or [2+2+2] cycloadditions, to form complex cyclic molecules.
-
Hydration and other Addition Reactions: The addition of water, alcohols, or other nucleophiles across the triple bond can lead to the formation of valuable carbonyl compounds and other functionalized products.
Experimental Data: A Critical Gap
As stated, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of this compound's performance. To generate a robust comparison guide, experimental data from studies that include this compound and other alkynes (e.g., phenylacetylene, 1-hexyne, propargyl alcohol) under identical conditions for a specific catalytic reaction would be necessary. Such data would typically be presented in tables summarizing:
-
Conversion (%) : The percentage of the starting alkyne that has been consumed.
-
Yield (%) : The percentage of the desired product formed.
-
Selectivity (%) : The ratio of the desired product to all products formed.
-
Turnover Number (TON) : The number of moles of substrate converted per mole of catalyst.
-
Turnover Frequency (TOF) : The turnover number per unit of time.
Without such data, any comparison remains speculative.
Hypothetical Experimental Workflow
To benchmark the efficiency of this compound, a researcher would typically design an experimental workflow as depicted below. This generalized workflow illustrates the logical steps for a comparative catalytic study.
Caption: Generalized workflow for a comparative study of alkyne catalytic efficiency.
Conclusion
While this compound possesses structural features that suggest its utility in a range of catalytic transformations, a definitive, data-driven comparison of its efficiency relative to other alkynes is currently not possible due to a lack of published, comparative experimental studies. The scientific community would benefit from research that directly benchmarks the performance of functionalized alkynes like this compound to provide a clearer understanding of their catalytic potential and guide the selection of substrates for the synthesis of valuable chemical entities. Researchers in the field are encouraged to address this knowledge gap.
A Comparative Guide to Isomeric Purity Analysis of 3-Methoxybut-1-yne
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 3-Methoxybut-1-yne is critical for predictable efficacy, safety, and regulatory compliance. Undesired isomers can exhibit different pharmacological activities, toxicities, or side effects. This guide provides a detailed comparison of the primary analytical techniques for assessing the isomeric purity of this compound samples, supported by experimental data and protocols.
Introduction to Isomeric Impurities in this compound
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Methoxybut-1-yne and (S)-3-Methoxybut-1-yne. In addition to enantiomeric impurities, synthesis of this compound can also result in positional isomers, which have the same molecular formula (C₅H₈O) but different structural arrangements. Common potential isomers include:
-
Enantiomers: (R)- and (S)-3-Methoxybut-1-yne
-
Positional Isomers: 4-Methoxybut-1-yne and 1-Methoxy-1-buten-3-yne (which can exist as E/Z isomers).
This guide focuses on the two most powerful and widely used analytical techniques for the separation and quantification of these isomers: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy .
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the type of isomers to be separated, the required sensitivity, and the availability of instrumentation.
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a stationary phase and a mobile gas phase. | Differentiation of nuclei based on their chemical environment in a magnetic field. |
| Isomer Separation | Excellent for separating volatile positional isomers and enantiomers (with a chiral column). | Can distinguish between positional isomers and diastereomers. Enantiomers require chiral solvating agents or derivatization to be distinguished. |
| Quantification | Highly quantitative using a Flame Ionization Detector (FID). Requires calibration with standards. | Inherently quantitative (qNMR) as signal intensity is directly proportional to the number of nuclei. Can provide absolute purity without a specific standard for the analyte.[1][2] |
| Sensitivity | High (ppm to ppb level). | Lower than GC (typically requires mg of sample). |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Lower, with longer acquisition times for quantitative analysis. |
| Structural Information | Limited to retention time, which can be compared to standards. Mass spectrometry (GC-MS) can provide structural information. | Provides detailed structural information, confirming the identity of isomers. |
| Destructive? | Yes | No |
Experimental Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound samples using GC and NMR.
Gas Chromatography (GC) Analysis
Objective: To separate and quantify positional isomers and enantiomers of this compound.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
Experimental Workflow:
Caption: Workflow for GC analysis of this compound.
Protocol for Positional Isomer Analysis (Achiral GC):
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C (FID).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
Protocol for Enantiomeric Purity Analysis (Chiral GC):
-
Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA), 30 m x 0.25 mm ID, 0.12 µm film thickness.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 120 °C.
-
Hold: 10 minutes at 120 °C.
-
-
Detector Temperature: 250 °C (FID).
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of pentane.
Quantitative NMR (qNMR) Spectroscopy Analysis
Objective: To determine the absolute purity and quantify isomeric impurities in a this compound sample.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Experimental Workflow:
Caption: Workflow for qNMR analysis of this compound.
Protocol for Quantitative Analysis:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[4]
-
Internal Standard: Maleic acid (or another suitable standard with a known purity and non-overlapping signals).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Pulse Angle: 30° (to reduce relaxation delays).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).[5]
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Acquisition Time: At least 3 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with a small line broadening (e.g., 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the characteristic, well-resolved signals of this compound and the internal standard.
-
Quantitative Data Comparison
The following tables summarize the expected quantitative performance of GC-FID and qNMR for the analysis of this compound.
Table 1: Performance Characteristics of GC-FID
| Parameter | Positional Isomer Analysis (Achiral) | Enantiomeric Purity Analysis (Chiral) |
| Resolution (Rs) | > 1.5 for baseline separation | > 1.2 for baseline separation |
| Limit of Detection (LOD) | ~0.1 - 1 ppm | ~1 - 5 ppm |
| Limit of Quantification (LOQ) | ~0.5 - 5 ppm | ~5 - 20 ppm |
| Precision (RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
Table 2: Performance Characteristics of qNMR
| Parameter | Value |
| Purity Uncertainty | < 1% |
| Limit of Quantification (LOQ) | ~0.1% (for impurities) |
| Precision (RSD) | < 1% |
| Accuracy | High, as it is a primary ratio method. |
Logical Relationships in Isomer Analysis
The relationship between the sample and the analytical outcomes can be visualized as follows:
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
